2,2,2-Trifluoroethyl trifluoroacetate
Descripción
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUJOCJJXCPCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193676 | |
| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-38-5 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z64US2QA96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoroethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a fluorinated ester of significant interest in organic synthesis and medicinal chemistry. This document details its key physical and chemical characteristics, outlines general experimental protocols for their determination, and explores its applications, particularly as a versatile reagent in the synthesis of complex fluorinated molecules. The information is presented to support researchers and professionals in drug development and materials science in the effective utilization and handling of this compound.
Introduction
2,2,2-Trifluoroethyl trifluoroacetate, with the CAS number 407-38-5, is a highly fluorinated organic compound. Its structure, featuring two trifluoromethyl groups, imparts unique properties such as high electrophilicity at the carbonyl carbon and significant volatility. These characteristics make it a valuable reagent and solvent in various chemical transformations. In the realm of drug development, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity. TFETFA serves as a key building block in the synthesis of such fluorinated pharmaceuticals and agrochemicals.[1] This guide aims to consolidate the available data on its physicochemical properties and provide a practical resource for laboratory applications.
Physicochemical Properties
The distinct properties of this compound are a direct consequence of its highly fluorinated structure. The quantitative physicochemical data are summarized in Table 1 for ease of reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂F₆O₂ | [2] |
| Molecular Weight | 196.05 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 55 °C | [3] |
| Melting Point | -67 °C | |
| Density | 1.464 g/mL at 25 °C | [3] |
| Vapor Pressure | 3.34 psi (230.28 hPa) at 20 °C | [3] |
| Refractive Index (n20/D) | 1.277 | [3] |
| Flash Point | 0 °C (32 °F) - closed cup | |
| Solubility | Sparingly soluble in water; miscible with chloroform (B151607) and methanol. | [4] |
Table 1: Key Physicochemical Properties of this compound
Experimental Protocols
The following sections describe generalized experimental methodologies for the determination of the key physicochemical properties of volatile liquid esters like this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a volatile liquid can be accurately determined using a micro-boiling point apparatus, which requires a small sample volume.
-
Apparatus: Thiele tube, mineral oil, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with mineral oil.
-
The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Measurement of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known temperature and weighed again to calibrate its exact volume.
-
The pycnometer is dried and filled with this compound at the same temperature.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
-
Measurement of Refractive Index
The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.
-
Apparatus: Abbe refractometer, a constant temperature circulating bath, and a light source (typically a sodium lamp, D-line at 589 nm).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to stabilize, maintained by the circulating bath.
-
The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Synthesis and Reactions
This compound is typically synthesized via the esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol. This reaction is often catalyzed by a strong acid.
One of the notable applications of this compound is its use as a reagent in the synthesis of other fluorinated molecules. For instance, it has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.[3]
Figure 1: Synthesis of this compound.
Analytical Characterization Workflow
The identity and purity of this compound are typically confirmed through a combination of spectroscopic and chromatographic techniques. A general workflow for its characterization is presented below.
Figure 2: General workflow for the characterization of this compound.
Applications in Drug Development
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This compound serves as a valuable trifluoroacetylating agent and a source of the trifluoroethoxy moiety. Its utility in the synthesis of fluorine-containing drugs is primarily as a versatile building block, enabling the creation of complex molecules with improved bioactivity and metabolic stability.[1]
While TFETFA itself is not known to directly interact with specific signaling pathways, the compounds synthesized using it may be designed to target a wide range of biological receptors and enzymes. The logical relationship in this context is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
References
- 1. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]
- 2. This compound | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 95 407-38-5 [sigmaaldrich.com]
- 4. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Molecular Structure Analysis of 2,2,2-Trifluoroethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-trifluoroethyl trifluoroacetate (B77799), a significant fluorinated compound utilized in organic synthesis and as a versatile solvent. This document details its structural parameters, spectroscopic signature, and the experimental and computational methodologies employed for its characterization.
Molecular Structure and Conformation
2,2,2-Trifluoroethyl trifluoroacetate (CF₃COOCH₂CF₃) is a complex molecule exhibiting conformational isomerism. Its structure has been meticulously determined using gas-phase electron diffraction (GED), complemented by ab initio (MP2) and Density Functional Theory (DFT) calculations.[1] These studies have revealed the presence of two primary conformers: anti, anti (Cₛ symmetry) and anti, gauche (C₁ symmetry), which exist in equilibrium.[1]
The anti, anti conformer is characterized by a planar arrangement of the C-O-C=O backbone, while the anti, gauche conformer arises from the rotation around the O-CH₂ bond.[1] Experimental and theoretical data suggest that the anti, anti conformation is the preferred structure.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₂F₆O₂ |
| Molecular Weight | 196.05 g/mol [2] |
| CAS Number | 407-38-5[2] |
| Boiling Point | 55 °C[2] |
| Density | 1.464 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.277[2] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the esterification of 2,2,2-trifluoroethanol (B45653) with a trifluoroacetylating agent. One detailed method is as follows:
Materials:
-
Pyridinium (B92312) trifluoroacetate
-
2,2,2-Trifluoroethanol
-
Trifluoroacetyl chloride
Procedure:
-
A laboratory circulating reactor apparatus, consisting of a one-liter four-necked flask equipped with a stirrer, a pump, and a column packed with Raschig rings, is charged with 30 g (0.16 mole) of pyridinium trifluoroacetate and 355 g (3.55 mole) of 2,2,2-trifluoroethanol.
-
The initial mixture is circulated, and the internal temperature is maintained at 54 °C.
-
Over a period of 100 minutes, 134 g (1.01 mole) of trifluoroacetyl chloride is metered into the flask through an immersed inlet tube.
-
After the addition of trifluoroacetyl chloride is complete, the reaction mixture is allowed to react for an additional 10 minutes.
-
The crude product is then purified by fractional distillation through a Vigreux column, collecting the fraction at a distillation head temperature of 54 °C to 56 °C.
This procedure typically yields approximately 177.8 g of this compound, corresponding to a theoretical yield of 89.8%.
Gas-Phase Electron Diffraction (GED)
The determination of the molecular structure in the gas phase is achieved using electron diffraction. A high-energy beam of electrons is directed through a gaseous sample of the molecule. The resulting diffraction pattern of concentric rings is recorded and analyzed to determine the equilibrium geometry of the molecule.
General Workflow for GED Analysis:
Computational Chemistry
Ab initio and DFT calculations are employed to complement the experimental GED data. These computational methods provide theoretical models of the molecular structure, vibrational frequencies, and energies of the different conformers.
Typical Computational Protocol:
-
Conformational Search: A systematic search for all possible conformers is performed.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. Common levels of theory include MP2 and DFT with basis sets such as 6-311++G(d,p).[1]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima and to obtain theoretical vibrational spectra.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies of the conformers.
Spectroscopic Data
The structural elucidation of this compound is further supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of the hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei within the molecule.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H | ~ 4.7 | Quartet |
| ¹⁹F (CF₃COO) | ~ -75 | Singlet |
| ¹⁹F (CH₂CF₃) | ~ -74 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching, C-F stretching, and C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1790 | C=O stretch |
| ~ 1250 - 1150 | C-F stretch |
| ~ 1100 - 1000 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. Common fragments observed include those resulting from the loss of CF₃ and COOCH₂CF₃ groups.
Molecular Structure Visualization
The following diagram illustrates the key structural features and the relationship between the atoms in the preferred anti, anti conformer of this compound.
This in-depth guide provides a foundational understanding of the molecular structure of this compound, essential for its application in research and development. The combination of experimental and computational data offers a detailed and robust model of this important fluorinated compound.
References
1H and 19F NMR spectroscopic data of 2,2,2-Trifluoroethyl trifluoroacetate
An In-depth Technical Guide to the 1H and 19F NMR Spectroscopic Data of 2,2,2-Trifluoroethyl trifluoroacetate (B77799)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,2,2-trifluoroethyl trifluoroacetate (CF3COOCH2CF3). This compound, with CAS number 407-38-5, is a key building block in synthetic organic chemistry, particularly in the synthesis of fluorinated molecules for pharmaceutical and materials science applications. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation.
Molecular Structure and NMR-Active Nuclei
The structure of this compound contains two distinct trifluoromethyl (CF3) groups and one methylene (B1212753) (CH2) group. The protons (1H) of the methylene group and the fluorine-19 (19F) nuclei of both trifluoromethyl groups are NMR-active, providing characteristic signals that are invaluable for structural confirmation.
1H and 19F NMR Spectroscopic Data
The following tables summarize the expected 1H and 19F NMR spectroscopic data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl3).
Table 1: 1H NMR Spectroscopic Data
| Chemical Group | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JHF) (Hz) |
| -OCH2CF3 | ~4.6 | Quartet (q) | ~8.4 |
Table 2: 19F NMR Spectroscopic Data
| Chemical Group | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant |
| CF3C(O)- | ~-75.5 | Singlet (s) | N/A |
| -OCH2CF3 | ~-74.5 | Triplet (t) | 3JFH ≈ 8.4 Hz |
Experimental Protocol for NMR Data Acquisition
The following provides a detailed methodology for acquiring high-quality 1H and 19F NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium (B1214612) lock signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for 1H NMR (δ 0.00 ppm), if precise chemical shift referencing is required. For 19F NMR, an external reference standard like CFCl3 (δ 0.00 ppm) or a secondary standard can be used.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both 1H and 19F nuclei.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shifts.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually sufficient.
-
-
19F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra if desired (though for this molecule, the coupling to the CH2 group is informative).
-
Spectral Width: A wider spectral width of around 200-250 ppm is recommended for 19F NMR to ensure all signals are captured.
-
Number of Scans: Due to the high sensitivity of the 19F nucleus, 4 to 8 scans are often sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of nuclei.
-
Reference the chemical shifts to the internal or external standard.
Signaling Pathways and Logical Relationships
The spin-spin coupling interactions within this compound provide key structural information. The following diagrams, generated using Graphviz, illustrate these relationships.
Caption: Spin-spin coupling between the CH2 protons and the adjacent CF3 fluorine atoms.
Caption: A generalized workflow for NMR analysis.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2,2-Trifluoroethyl trifluoroacetate
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a fluorinated ester of significant interest in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental methodologies, and structural visualizations to aid in the characterization and analysis of this compound.
Chemical Structure and Properties
2,2,2-Trifluoroethyl trifluoroacetate is an ester with the chemical formula CF₃COOCH₂CF₃.[1] It is a colorless liquid with a boiling point of approximately 55°C. The presence of two trifluoromethyl (CF₃) groups significantly influences its vibrational spectrum and chemical properties.
Infrared Spectral Data
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its constituent functional groups. The table below summarizes the key IR absorption bands, their corresponding vibrational modes, and their reported wavenumbers.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |
| ~1780 | C=O stretching | Strong | [2][3] |
| ~1300 - 1100 | C-F stretching | Strong | [2][3] |
| ~1200 - 1000 | C-O stretching (ester) | Strong | [2][3] |
| ~1450 | CH₂ bending | Medium | [2][3] |
| ~2980 | C-H stretching (asymmetric and symmetric) | Weak | [2][3] |
Note: The exact peak positions may vary slightly depending on the sample phase (gas, liquid, or solid) and the spectroscopic conditions.[3]
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of liquid this compound. This method is based on common practices for liquid sample analysis in infrared spectroscopy.[4][5][6]
Objective: To obtain a high-quality transmission FTIR spectrum of neat this compound.
Materials:
-
This compound (≥95% purity)
-
FTIR spectrometer
-
Demountable liquid transmission cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂)
-
Pasteur pipette or syringe
-
Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or dichloromethane)
-
Lens tissue
Procedure:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Assemble the clean, empty liquid transmission cell.
-
Place the empty cell in the spectrometer's sample holder.
-
Collect a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric components.
-
-
Sample Preparation:
-
Disassemble the liquid transmission cell.
-
Using a clean Pasteur pipette or syringe, place one to two drops of this compound onto the face of one of the infrared-transparent windows.
-
Carefully place the second window on top of the first, creating a thin, uniform liquid film.
-
Reassemble the cell, ensuring a good seal to prevent leakage.
-
-
Sample Spectrum Acquisition:
-
Place the sample-filled cell into the spectrometer's sample holder in the same orientation as the background scan.
-
Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the major absorption peaks.
-
Compare the obtained spectrum with reference spectra for this compound if available.
-
-
Cleaning:
-
Thoroughly clean the cell windows with an appropriate solvent and dry them completely with a gentle stream of nitrogen or by carefully wiping with lens tissue.
-
Store the windows in a desiccator to prevent damage from moisture.
-
Visualizations
To further elucidate the structure and experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for obtaining an IR spectrum.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. This compound = 95 407-38-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2,2-Trifluoroethyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA). This document outlines the primary fragmentation pathways, presents quantitative data of the resulting ions, and provides a detailed experimental protocol for its analysis.
Core Concepts in the Fragmentation of 2,2,2-Trifluoroethyl trifluoroacetate
This compound (C₄H₂F₆O₂) is a highly fluorinated ester with a molecular weight of approximately 196.05 g/mol .[1] Its structure, characterized by the presence of two trifluoromethyl groups, dictates its fragmentation pattern under electron ionization. The fragmentation is primarily driven by the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage), as well as rearrangements influenced by the highly electronegative fluorine atoms.
The initial event in the mass spectrometer is the ionization of the molecule, typically through the loss of a non-bonding electron from one of the oxygen atoms, to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.
Quantitative Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as interpreted from the NIST mass spectrum, are summarized in the table below.[2] The base peak, the most intense peak in the spectrum, is observed at an m/z of 69.[1]
| m/z | Proposed Ion Fragment | Relative Intensity (%) |
| 31 | CF⁺ | 15 |
| 47 | C₂F⁺ | 5 |
| 51 | CF₂H⁺ | 8 |
| 69 | CF₃⁺ | 100 |
| 83 | CH₂CF₃⁺ | 20 |
| 97 | CF₃CO⁺ | 10 |
| 127 | [M-CF₃]⁺ | 90 |
| 177 | [M-F]⁺ | 20 |
Proposed Fragmentation Pathways
The major fragmentation pathways of this compound upon electron ionization are depicted below. These pathways are proposed based on established principles of mass spectrometry and the observed fragment ions.
Initial Ionization and Alpha-Cleavage
The process begins with the formation of the molecular ion. The most common fragmentation mechanism for esters is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. In the case of TFETFA, this can occur on either side of the carbonyl.
Rearrangement and Further Fragmentation
Further fragmentation can occur through rearrangements and the loss of neutral molecules. A notable fragmentation pathway involves the loss of a trifluoromethyl radical (•CF₃) to form the ion at m/z 127, which is observed with high relative intensity.[3] Another significant fragmentation is the loss of a fluorine atom, resulting in the ion at m/z 177.[3]
References
A Technical Guide to the Solubility and Solvent Compatibility of 2,2,2-Trifluoroethyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and solvent compatibility of 2,2,2-trifluoroethyl trifluoroacetate (B77799). The information is intended to support research, development, and formulation activities where this compound is utilized as a reagent or solvent.
Core Properties of 2,2,2-Trifluoroethyl trifluoroacetate
This compound is a fluorinated ester characterized by its high electronegativity and potential as a specialized solvent.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₂F₆O₂ |
| Molecular Weight | 196.05 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Density | 1.464 g/mL at 25 °C |
| Boiling Point | 55 °C[1] |
| Melting Point | -67 °C[1] |
| Refractive Index | n20/D 1.277 |
| Vapor Pressure | 3.34 psi (20 °C) |
| Flash Point | 0 °C (closed cup) |
Solvent Compatibility and Solubility Profile
The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. It is important to note that this information is based on chemical principles and qualitative observations from various sources. For precise quantitative applications, experimental determination of solubility is highly recommended.
| Solvent | Solvent Polarity | Expected Solubility |
| Water | High | Sparingly Soluble/Hydrolyzes |
| Methanol | High | Soluble |
| Acetone | High | Soluble |
| Dichloromethane | Medium | Soluble |
| Toluene | Low | Sparingly Soluble |
| Hexane | Low | Insoluble |
Note: this compound may undergo hydrolysis in the presence of water.
Experimental Protocol for Determining Liquid-Liquid Solubility
The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is adapted from the OECD Guideline 105 "Flask Method" for water solubility and general laboratory procedures for solubility testing.[3][4][5][6]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass test tubes with stoppers or screw caps
-
Calibrated pipettes and syringes
-
Analytical balance
-
Thermostatically controlled water bath or incubator
-
Vortex mixer
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a test tube containing a known volume of the selected organic solvent. An excess is ensured when a separate phase of the solute is visible.
-
Seal the test tube to prevent solvent evaporation.
-
-
Equilibration:
-
Place the test tube in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture vigorously using a vortex mixer for an extended period to facilitate the dissolution process. Intermittent shaking over 24-48 hours is recommended to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.
-
If a stable emulsion forms or separation is slow, centrifugation at a controlled temperature can be employed to facilitate phase separation.
-
-
Sampling:
-
Carefully extract an aliquot of the clear, saturated solvent phase using a calibrated pipette or syringe. It is crucial to avoid disturbing the undissolved solute layer.
-
-
Quantification:
-
Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a liquid in a solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 4. filab.fr [filab.fr]
- 5. oecd.org [oecd.org]
- 6. Water Solubility | Scymaris [scymaris.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,2,2-Trifluoroethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethyl trifluoroacetate (B77799) is a fluorinated ester with applications in organic synthesis and materials science. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in various processes. This technical guide provides a comprehensive overview of the predicted thermal behavior of 2,2,2-trifluoroethyl trifluoroacetate. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from analogous fluorinated esters and perfluorinated compounds to propose potential decomposition mechanisms. Standard experimental protocols for thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) are detailed to enable researchers to perform their own assessments. All quantitative data from analogous compounds are presented in structured tables, and logical relationships in the proposed decomposition pathways are visualized using diagrams.
Chemical and Physical Properties
This compound (CF₃COOCH₂CF₃) is a colorless liquid with a boiling point of approximately 55°C.[1] Its high degree of fluorination imparts unique properties, including altered reactivity and stability compared to its non-fluorinated counterparts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂F₆O₂ | [1] |
| Molecular Weight | 196.05 g/mol | [1][2] |
| Boiling Point | 55 °C | [1] |
| Density | 1.464 g/mL at 25 °C | |
| Refractive Index | n20/D 1.277 | |
| CAS Number | 407-38-5 | [1] |
Predicted Thermal Stability and Decomposition Profile
Based on studies of similar compounds, the thermal decomposition of this compound is likely to proceed via intramolecular elimination or radical chain mechanisms at elevated temperatures. The C-C and C-O bonds adjacent to the highly electronegative trifluoromethyl groups are potential sites for initial bond cleavage.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is hypothesized to occur through several potential pathways. The most likely initial step is the cleavage of the ester bond, which can proceed through different routes depending on the conditions. The subsequent breakdown of the resulting fragments would lead to a variety of smaller fluorinated and non-fluorinated molecules.
Pathway 1 depicts a concerted elimination reaction, which is common for esters, leading to the formation of trifluoroacetic acid and trifluoroethylene. Pathway 2 illustrates a radical-based mechanism initiated by homolytic cleavage of the C-O bond, which upon decarboxylation and further reactions, would lead to a complex mixture of smaller fluorinated compounds. The ultimate decomposition products under oxidative conditions are likely to include carbon dioxide, carbon monoxide, hydrogen fluoride, and carbonyl fluoride.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition products of this compound, a combination of thermal analysis and analytical techniques is required.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.
Methodology:
-
A small amount of the sample is introduced into a pyrolyzer, which is directly coupled to a GC-MS system.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (e.g., helium).
-
The decomposition products (pyrolysates) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the chemical structures of the decomposition products by comparing them to spectral libraries and fragmentation patterns.
Summary of Expected Thermal Decomposition Data
While no specific data exists for this compound, the following table summarizes the expected types of data that would be obtained from the described experimental procedures, with hypothetical values for illustrative purposes.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Analytical Technique | Parameter | Predicted Observation |
| TGA (N₂ atmosphere) | Onset of Decomposition | ~200-300 °C |
| Major Mass Loss Step(s) | One or more distinct steps | |
| Residual Mass at 600 °C | < 5% | |
| DSC (N₂ atmosphere) | Endotherm (Boiling) | ~55 °C |
| Exotherm (Decomposition) | Correlating with TGA mass loss | |
| Pyrolysis-GC-MS | Major Decomposition Products | CF₃COOH, CF₂=CFH, CO₂, CO, smaller fluorocarbons |
Conclusion
The thermal stability and decomposition of this compound are critical parameters for its safe and effective use. Although direct experimental data is limited, by analogy with other fluorinated esters, a decomposition pathway involving either concerted elimination or radical mechanisms can be proposed. To obtain definitive data, the application of thermal analysis techniques such as TGA, DSC, and Pyrolysis-GC-MS is essential. The experimental protocols provided in this guide offer a framework for researchers to conduct these analyses and gain a comprehensive understanding of the thermal behavior of this compound. This knowledge is invaluable for optimizing reaction conditions, ensuring process safety, and predicting the environmental fate of this and related fluorinated compounds.
References
Early Synthetic Routes to 2,2,2-Trifluoroethyl Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core early synthetic routes to 2,2,2-trifluoroethyl trifluoroacetate (B77799), a significant fluorinated compound. The document details the primary methods of synthesis, including direct esterification and acylation with trifluoroacetic anhydride (B1165640), supported by quantitative data and comprehensive experimental protocols.
Core Synthetic Methodologies
The early synthesis of 2,2,2-trifluoroethyl trifluoroacetate primarily relied on two fundamental organic reactions: Fischer-Speier esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol (B45653) and the acylation of 2,2,2-trifluoroethanol using trifluoroacetic anhydride.
Fischer-Speier Esterification
The most direct and classical approach to this compound is the acid-catalyzed esterification of trifluoroacetic acid with 2,2,2-trifluoroethanol. This equilibrium-driven process typically employs a strong acid catalyst, such as concentrated sulfuric acid, to protonate the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.
A representative early procedure for a similar ester, ethyl trifluoroacetate, involves refluxing trifluoroacetic acid and ethanol (B145695) with concentrated sulfuric acid for several hours. The product is then isolated by distillation.[1] This method is directly analogous to the synthesis of this compound.
Quantitative Data for Fischer-Speier Esterification of a Model Compound (Ethyl Trifluoroacetate) [1]
| Parameter | Value |
| Reactants | |
| Trifluoroacetic Acid | 114 g |
| Absolute Ethanol | 138 g |
| Concentrated Sulfuric Acid | 5 ml |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 3 hours |
| Product | |
| Yield | 89 g (62.5%) |
| Boiling Point | 59-61°C |
Experimental Protocol: Synthesis of this compound via Fischer-Speier Esterification (Adapted from a similar early procedure for ethyl trifluoroacetate[1])
-
To a 500 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 114 g of trifluoroacetic acid and 100 g of 2,2,2-trifluoroethanol.
-
Carefully add 5 ml of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling, reconfigure the apparatus for distillation.
-
Distill the mixture, collecting the fraction boiling at approximately 55°C.
-
Dry the collected distillate over anhydrous calcium chloride, followed by anhydrous sodium sulfate.
-
Purify the product by fractional distillation to yield this compound.
Acylation with Trifluoroacetic Anhydride
An alternative and often more rapid method for the preparation of this compound is the acylation of 2,2,2-trifluoroethanol with trifluoroacetic anhydride. This reaction is generally faster and not reversible, as the byproduct is trifluoroacetic acid rather than water. The high reactivity of the anhydride drives the reaction to completion, often without the need for a catalyst, although a mild base may sometimes be used to scavenge the acid byproduct.
Early studies highlighted the utility of trifluoroacetic anhydride as a potent acylating agent for hydroxy compounds. The reaction is typically exothermic and proceeds readily at or below room temperature.
Quantitative Data for Acylation with Trifluoroacetic Anhydride (General)
| Parameter | Value |
| Reactants | |
| Alcohol (R-OH) | 1 equivalent |
| Trifluoroacetic Anhydride | 1-1.2 equivalents |
| Reaction Conditions | |
| Temperature | 0°C to room temperature |
| Time | Typically < 1 hour |
| Product | |
| Yield | Generally high to quantitative |
Experimental Protocol: Synthesis of this compound via Acylation with Trifluoroacetic Anhydride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 10.0 g (0.1 mol) of 2,2,2-trifluoroethanol in 50 mL of a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 23.1 g (0.11 mol) of trifluoroacetic anhydride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting liquid by distillation to obtain this compound.
Summary
The early synthetic routes to this compound were primarily based on established esterification and acylation reactions. The Fischer-Speier esterification offers a straightforward, albeit equilibrium-limited, approach, while acylation with trifluoroacetic anhydride provides a more rapid and often higher-yielding alternative. The choice of method would have depended on the availability of starting materials and the desired reaction conditions and scale. These foundational methods paved the way for the broader application of this compound in various fields of chemical research and development.
References
The Unique Reactivity of the Trifluoroethoxy Group in Esters
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a pivotal functional group in modern organic and medicinal chemistry. When incorporated into an ester, it imparts unique electronic properties that significantly alter the molecule's reactivity compared to its non-fluorinated alkyl counterparts. The potent electron-withdrawing nature of the terminal trifluoromethyl (CF₃) group enhances the electrophilicity of the ester's carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This guide explores this enhanced reactivity, detailing its impact on hydrolytic stability, its utility as a novel leaving group in substitution reactions, and its role in directing stereoselectivity in key synthetic transformations. This document provides quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.
Enhanced Electrophilicity and Hydrolytic Instability
The defining characteristic of a trifluoroethyl ester is its heightened reactivity towards nucleophiles. This is a direct consequence of the strong inductive electron-withdrawing effect of the three fluorine atoms, which is transmitted through the ethyl linkage to the ester's carbonyl carbon. This effect polarizes the carbonyl bond, increasing its electrophilic character and making it a more favorable target for nucleophilic attack.
A significant practical outcome of this enhanced reactivity is a dramatic decrease in hydrolytic stability. Compared to standard ethyl or even methyl esters, trifluoroethyl esters hydrolyze orders of magnitude faster, particularly under basic conditions. This property can be exploited for applications requiring rapid ester cleavage, such as in prodrug strategies or as readily removable protecting groups.[1]
The hydrolytic stability of various N-acetylproline esters was systematically evaluated, highlighting the stepwise increase in hydrolysis rate with increasing fluorination. The data clearly demonstrates the profound impact of the trifluoroethoxy group.
| Ester Compound | Number of Fluorine Atoms | Half-life (t₁/₂) at pH 11 (298 K) [min] |
| Methyl Ester | 0 | 200 ± 24 |
| Ethyl Ester | 0 | 600 ± 45 |
| 2-Fluoroethyl Ester | 1 | 75 ± 8 |
| 2,2-Difluoroethyl Ester | 2 | 20 ± 3 |
| 2,2,2-Trifluoroethyl Ester | 3 | 6.4 ± 1.7 |
| (Data sourced from reference[2]) |
This protocol outlines a general method for determining the hydrolytic stability of a trifluoroethyl ester using HPLC analysis.
-
Preparation of Buffer Solution: Prepare an aqueous buffer solution at the desired pH (e.g., pH 11 for accelerated hydrolysis studies) using appropriate buffer components (e.g., sodium carbonate/bicarbonate). Ensure the temperature is controlled at 298 K (25 °C).
-
Sample Preparation: Prepare a stock solution of the ester (e.g., N-acetylproline 2,2,2-trifluoroethyl ester) in a suitable organic solvent miscible with water, such as acetonitrile (B52724).
-
Initiation of Hydrolysis: To initiate the reaction, inject a small aliquot of the ester stock solution into the pre-heated buffer solution with vigorous stirring to achieve a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Time-course Monitoring: At predetermined time intervals (e.g., every 1-2 minutes for a rapidly hydrolyzing ester), withdraw an aliquot of the reaction mixture. Immediately quench the hydrolysis by adding the aliquot to a vial containing a quenching agent (e.g., a solution of HCl in the HPLC mobile phase) to neutralize the base and prevent further reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the ester from its carboxylic acid hydrolysis product. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Quantify the peak area of the remaining ester at each time point. Plot the natural logarithm of the ester concentration (or peak area) versus time. The data should fit a first-order kinetic model. The slope of the resulting line is equal to the negative of the rate constant (k). The half-life (t₁/₂) is calculated using the equation: t₁/₂ = 0.693 / k.
Caption: Mechanism of base-catalyzed hydrolysis of a 2,2,2-trifluoroethyl ester.
The Trifluoroethoxy Moiety as a Leaving Group
Beyond enhancing carbonyl reactivity, the trifluoroethoxy group can itself function as an effective leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[3][4] This provides a significant advantage in synthetic chemistry, particularly for heteroaromatic compounds. Many heteroaryl chlorides, which are common SₙAr substrates, are hydrolytically unstable and have poor shelf-life. Replacing the chlorine atom with a trifluoroethoxy group creates a much more stable compound that can be stored for extended periods.[3]
Despite this increased stability, the trifluoroethoxy group is still sufficiently labile to be displaced by strong nucleophiles (e.g., alkoxides, amines) under SₙAr conditions. This allows for a "stable yet reactive" paradigm. A key application is in sequential cross-coupling reactions where the trifluoroethoxy-substituted heterocycle can first undergo a reaction at another site (like a Suzuki coupling) under conditions that a more labile chloro-substituent would not tolerate, before proceeding with the SₙAr displacement.[3]
This protocol describes a representative SₙAr reaction where a trifluoroethoxy group on a pyrimidine (B1678525) core is displaced by an amine.
-
Reactant Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add the aniline (B41778) derivative (1.1 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) as required. The trifluoroethoxy group at the 2-position is typically more reactive and will be displaced first.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Second Substitution (Optional): For sequential substitution, after the first displacement is complete, a second, stronger nucleophile (e.g., sodium methoxide, 1.5 eq) can be added to displace the remaining trifluoroethoxy group at the 4-position, often requiring higher temperatures.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted pyrimidine.
Caption: Workflow for sequential cross-coupling using a TFE-ether as a stable leaving group.
Unique Applications in Stereoselective Synthesis
The electronic properties of the trifluoroethoxy group are also harnessed to control the stereochemical outcome of important synthetic reactions.
The standard Horner-Wadsworth-Emmons (HWE) reaction, which uses dialkyl phosphonate (B1237965) esters, typically yields (E)-alkenes with high selectivity. However, a significant modification developed by Still and Gennari utilizes bis(2,2,2-trifluoroethyl) phosphonoesters. The electron-withdrawing trifluoroethyl groups alter the stability and reactivity of the reaction intermediates, strongly favoring the kinetic pathway that leads to the formation of (Z)-alkenes.[5] This provides a powerful and reliable method for accessing Z-olefins, which are common motifs in natural products and pharmaceuticals.
This protocol outlines the general procedure for a Z-selective HWE reaction.
-
Reagent Preparation: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the bis(2,2,2-trifluoroethyl) phosphonoester (1.1 eq) in anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) dropwise to generate the phosphonate anion. If enhanced selectivity is desired, a crown ether (e.g., 18-crown-6, 1.1 eq) can be added to sequester the potassium cation.
-
Aldehyde Addition: After stirring for 30-60 minutes at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction and Quenching: Continue stirring the reaction mixture at -78 °C. Monitor the reaction by TLC. Once complete (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The Z/E ratio can be determined by ¹H NMR or GC analysis.
Caption: Comparison of standard HWE (E-selective) and Still-Gennari (Z-selective) reactions.
Synthesis of Trifluoroethyl Esters
The unique reactivity of trifluoroethyl esters necessitates efficient synthetic access. However, the low nucleophilicity of 2,2,2-trifluoroethanol (B45653) makes traditional acid-catalyzed esterification challenging, often requiring harsh conditions and resulting in modest yields.[6] Modern methods have been developed to overcome this limitation.
This protocol, adapted from a facile room-temperature synthesis, uses a hypervalent iodine reagent for efficient trifluoroethylation of carboxylic acids.[6]
-
Reagent Setup: To a vial, add the carboxylic acid (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂).
-
Reaction: Stir the resulting suspension at room temperature. The reaction is typically complete within a few hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2,2,2-trifluoroethyl ester in high yield. This method shows excellent functional group tolerance.[6]
Caption: Comparison of classical and modern synthetic routes to trifluoroethyl esters.
Conclusion
The trifluoroethoxy group fundamentally alters the reactivity of the ester functional group, transforming it into a highly electrophilic moiety. This unique characteristic leads to rapid hydrolysis, enables its novel use as a stable yet displaceable leaving group in SₙAr reactions, and provides a powerful tool for controlling stereoselectivity in olefination reactions. For researchers in organic synthesis and drug development, understanding and leveraging the distinct reactivity of trifluoroethyl esters opens new avenues for molecular design, prodrug strategies, and the efficient construction of complex molecular architectures.
References
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 6. tandfonline.com [tandfonline.com]
A Deep Dive into the Conformational Landscape of 2,2,2-Trifluoroethyl Trifluoroacetate: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational preferences of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a molecule of interest in various chemical and pharmaceutical applications. The structural landscape of TFETFA is governed by the rotational isomerism around its central bonds, leading to distinct conformers with varying energies and populations. Understanding these conformational dynamics is crucial for predicting its reactivity, designing derivatives, and elucidating its interactions in biological systems.
This document summarizes the key findings from theoretical calculations and experimental investigations, primarily drawing from the seminal work in the field. The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been elucidated through gas-phase electron diffraction (GED) experiments, complemented and supported by ab initio (MP2) and Density Functional Theory (DFT) calculations. These combined approaches provide a robust model of the molecule's conformational behavior.
Conformational Isomers of this compound
Theoretical calculations reveal the existence of two primary conformers for this compound, arising from rotation around the O-C(H2) bond. These are designated as the anti,anti and anti,gauche conformers.[1][2]
-
The anti,anti Conformer: This conformer possesses C_s symmetry and is characterized by a planar arrangement of the C-O-C=O backbone.
-
The anti,gauche Conformer: This conformer has C_1 symmetry, indicating a non-planar arrangement of the ester group relative to the trifluoroethyl moiety.
Computational studies, including both MP2 and DFT methods, have been employed to determine the relative stabilities of these conformers.[1][2][3] The anti,anti structure is consistently predicted to be the more stable form.[1][2][3]
Quantitative Conformational Analysis
The following tables summarize the key quantitative data derived from theoretical calculations on the conformational isomers of this compound. This data is essential for understanding the potential energy surface of the molecule and the equilibrium between its different forms.
| Conformer | Point Group | Relative Energy (kJ/mol) | Key Dihedral Angle (τ C-O-C-C) |
| anti,anti | C_s | 0.00 | ~180° |
| anti,gauche | C_1 | 2.1 | ~70° |
Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers. The relative energies indicate the higher stability of the anti,anti conformer. The dihedral angle τ (C-O-C-C) defines the orientation of the trifluoroethyl group relative to the trifluoroacetate group.
| Parameter | anti,anti (C_s) | anti,gauche (C_1) |
| Bond Lengths (Å) | ||
| C=O | 1.185 | 1.186 |
| C-O (ester) | 1.325 | 1.328 |
| O-CH2 | 1.440 | 1.442 |
| C-CF3 (acetyl) | 1.540 | 1.541 |
| C-CF3 (ethyl) | 1.515 | 1.514 |
| **Bond Angles (°) ** | ||
| O=C-O | 125.0 | 124.8 |
| C-O-CH2 | 116.5 | 115.8 |
| O-CH2-CF3 | 109.8 | 109.5 |
Table 2: Selected Optimized Geometrical Parameters for the Conformers of this compound. The geometric parameters were determined using DFT calculations, providing insight into the structural changes between the two conformers.
Experimental Protocols
The theoretical predictions are substantiated by experimental data, primarily from gas-phase electron diffraction (GED).
Gas-Phase Electron Diffraction (GED)
Objective: To experimentally determine the gas-phase molecular structure of this compound, including the relative abundance of its conformers.
Methodology:
-
A sample of this compound is vaporized and introduced into a high-vacuum chamber as a molecular jet.[4][5]
-
A high-energy electron beam is directed through the gaseous sample.[4][6]
-
The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector.[4][6]
-
The diffraction pattern, which consists of a series of concentric rings, contains information about the internuclear distances within the molecule.[4]
-
The experimental scattering intensities are analyzed and fitted to a theoretical model that incorporates the geometries of the possible conformers (anti,anti and anti,gauche).
-
This analysis yields the optimized molecular structure and the percentage of each conformer present in the gas phase at the experimental temperature.
Visualizing the Conformational Landscape and Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the conformational analysis of this compound.
Figure 1: Conformational relationship between the anti,anti and anti,gauche isomers.
Figure 2: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound, through a synergistic combination of high-level theoretical calculations and gas-phase experimental data, reveals a landscape dominated by two key conformers: the more stable anti,anti form and the slightly higher energy anti,gauche isomer. The quantitative data on their relative energies, geometries, and the experimental validation provide a solid foundation for understanding the physicochemical properties and reactivity of this important fluorinated ester. This detailed conformational knowledge is invaluable for applications in medicinal chemistry, materials science, and synthetic organic chemistry.
References
Methodological & Application
2,2,2-Trifluoroethyl Trifluoroacetate: A Versatile Trifluoroethylating Agent for N-, O-, and S-Nucleophiles
Application Note
Introduction
The introduction of the 2,2,2-trifluoroethyl group (-CH₂CF₃) into organic molecules is a key strategy in modern drug discovery and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) emerges as a notable reagent for this purpose, acting as an electrophilic source of the trifluoroethyl group. This document provides an overview of its applications in the trifluoroethylation of nitrogen, oxygen, and sulfur nucleophiles, complete with experimental protocols and mechanistic insights.
While 2,2,2-trifluoroethyl trifluoroacetate is a potent trifluoroethylating agent, it is important to note that a significant portion of the available literature focuses on other reagents for this transformation, such as 2,2,2-trifluoroethyl triflate and trifluoroacetic acid. However, the reactivity profile of TFETFA is analogous, proceeding via nucleophilic attack on the methylene (B1212753) carbon of the trifluoroethyl group.
Mechanism of Trifluoroethylation
The trifluoroethylation reaction using this compound is predicated on the nucleophilic attack at the electron-deficient methylene carbon of the trifluoroethyl group. The trifluoroacetate anion is an excellent leaving group, facilitating the SN2 displacement.
Application Notes: Synthesis of Fluorinated Heterocycles with a Focus on Trifluoroacetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the pharmacological profile of bioactive molecules. While a variety of fluorinating agents are available, this document focuses on the synthesis of fluorinated heterocycles, with a specific emphasis on trifluoroacetylation reactions.
Initial investigations into the utility of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) as a direct reagent for the synthesis of a broad range of fluorinated heterocycles have revealed limited documented applications in the scientific literature. Its reactivity as a trifluoroethylating or trifluoroacetylating agent for common heterocyclic systems appears to be less explored or less efficient compared to other commercially available reagents.
Therefore, this application note will provide a detailed overview and protocol for a more established and widely used method for introducing a trifluoroacetyl group into heterocyples: trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA) . TFAA is a highly reactive and effective reagent for the acylation of various nucleophilic positions on heterocyclic rings.
Trifluoroacetylation of Heterocycles using Trifluoroacetic Anhydride
Trifluoroacetic anhydride is a powerful electrophilic reagent that readily reacts with heteroatoms (N, O, S) and electron-rich carbon atoms of heterocyclic systems to introduce the trifluoroacetyl group (-COCF₃).
General Reaction Workflow
The general workflow for the trifluoroacetylation of a heterocycle using trifluoroacetic anhydride typically involves the reaction of the heterocyclic substrate with TFAA, often in the presence of a base or in a suitable solvent. The reaction conditions are generally mild and the reaction times are often short.
Representative Experimental Protocol: N-Trifluoroacetylation of Imidazole (B134444)
This protocol describes a general procedure for the N-trifluoroacetylation of imidazole using trifluoroacetic anhydride.[1]
Materials:
-
Imidazole
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Pyridine (optional, as a base and catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq.) in anhydrous dichloromethane.
-
If using a base, add pyridine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure N-trifluoroacetylimidazole.
Quantitative Data: Trifluoroacetylation of Various Heterocycles
The following table summarizes representative yields for the trifluoroacetylation of different heterocyclic substrates using trifluoroacetic anhydride, as reported in the literature.
| Heterocycle | Position of Trifluoroacetylation | Base/Catalyst | Solvent | Yield (%) |
| Imidazole | N-1 | Pyridine | Dichloromethane | High |
| 1,3-Thiazole | C-2 | - | - | Moderate to High |
| 1,3-Oxazole | C-2 | - | - | Moderate to High |
| Indole | N-1 | - | - | High |
| Pyrrole | N-1 | - | - | High |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Signaling Pathway and Mechanism
The trifluoroacetylation of a nucleophilic heteroatom (e.g., nitrogen in an imidazole) by trifluoroacetic anhydride proceeds through a nucleophilic acyl substitution mechanism.
Conclusion
While 2,2,2-trifluoroethyl trifluoroacetate has limited direct applications in the synthesis of fluorinated heterocycles based on current literature, the use of more reactive reagents like trifluoroacetic anhydride provides a robust and efficient method for the introduction of the trifluoroacetyl group. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications. It is recommended that for specific applications, reaction conditions be optimized to achieve the desired outcome.
References
Protocol for N-trifluoroethylation of amines with 2,2,2-Trifluoroethyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethyl group (-CH₂CF₃) into amine-containing molecules is a crucial strategy in medicinal chemistry and drug development. This modification can significantly alter the physicochemical properties of a compound, including its basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. While various methods exist for N-trifluoroethylation, this document provides a detailed protocol for a practical and catalyst-free approach using trifluoroacetic acid and a silane (B1218182) reducing agent.
It is important to note that 2,2,2-Trifluoroethyl trifluoroacetate (B77799) is not a suitable reagent for the direct N-trifluoroethylation of amines. The reaction of an amine with an ester, such as 2,2,2-Trifluoroethyl trifluoroacetate, typically results in N-trifluoroacetylation , forming a trifluoroacetamide. This reaction is commonly employed as a method for protecting amine functionalities. The desired N-trifluoroethylation requires a reductive process.
The protocols detailed below describe a well-established, catalyst-free method for the reductive trifluoroethylation of primary and secondary amines using trifluoroacetic acid as the trifluoroethyl source and phenylsilane (B129415) as the reducing agent.[1] This approach is lauded for its operational simplicity, broad substrate scope, and high functional group tolerance.[1][2]
Reaction Principle
The N-trifluoroethylation of amines with trifluoroacetic acid and phenylsilane proceeds via a reductive amination pathway. For secondary amines, it is a direct two-component reaction. For primary amines, a three-component reaction is employed, involving an aldehyde or ketone. The general transformations are depicted below:
Diagram of Reaction Principle
References
Application Notes and Protocols for O-trifluoroethylation of Alcohols using 2,2,2-Trifluoroethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethyl group (-OCH₂CF₃) into organic molecules is a key strategy in medicinal chemistry and drug development. This moiety can significantly enhance desirable properties such as metabolic stability, lipophilicity, and binding affinity. While various methods exist for O-trifluoroethylation, the use of 2,2,2-trifluoroethyl trifluoroacetate (B77799) presents a potentially accessible and reactive reagent for this transformation. This document provides detailed application notes, a proposed reaction mechanism, and a general experimental protocol for the O-trifluoroethylation of alcohols using this reagent.
Proposed Reaction Mechanism
The reaction of an alcohol with 2,2,2-trifluoroethyl trifluoroacetate is proposed to proceed via a transesterification-type mechanism, which can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism
Under acidic conditions, the carbonyl oxygen of the trifluoroacetate is protonated, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of trifluoroacetic acid would yield the desired trifluoroethyl ether.
Base-Catalyzed Mechanism
In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide attacks the carbonyl carbon of the trifluoroethyl trifluoroacetate, leading to a tetrahedral intermediate. Elimination of the trifluoroacetate anion results in the formation of the trifluoroethyl ether.
Experimental Protocols
Note: The following protocols are general methods based on established chemical principles, as specific literature procedures for this exact transformation are not widely available. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for Acid-Catalyzed O-trifluoroethylation
-
Reagents and Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol (1.0 eq).
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).
-
Add this compound (1.2 - 2.0 eq).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂) (0.05 - 0.1 eq).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
General Protocol for Base-Catalyzed O-trifluoroethylation
-
Reagents and Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or N,N-dimethylformamide).
-
Cool the solution in an ice bath.
-
Add a strong base (e.g., sodium hydride, potassium tert-butoxide) (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add this compound (1.2 eq).
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC. Gentle heating may be required for less reactive alcohols.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
-
Data Presentation
| Entry | Alcohol Substrate | Reagent/Catalyst | Yield (%) |
| 1 | 1-Octanol | CF₃CHN₂ / Cu(OTf)₂ | 85 |
| 2 | Cyclohexanol | CF₃CHN₂ / Cu(OTf)₂ | 78 |
| 3 | Benzyl alcohol | CF₃CHN₂ / Cu(OTf)₂ | 92 |
| 4 | Phenol | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | 88 |
| 5 | 4-Methoxybenzyl alcohol | CF₃CHN₂ / Cu(OTf)₂ | 95 |
| 6 | Menthol | CF₃CHN₂ / Cu(OTf)₂ | 75 |
Data is representative of yields reported in the literature for analogous O-trifluoroethylation reactions and is intended for illustrative purposes.
Mandatory Visualizations
Caption: Proposed reaction pathways for O-trifluoroethylation.
Caption: General experimental workflow for O-trifluoroethylation.
Application Notes and Protocols: The Role of Fluorinated Reagents in Peptide Synthesis
Introduction
While 2,2,2-trifluoroethyl trifluoroacetate (B77799) is a known chemical entity, its direct application and established protocols within peptide synthesis are not extensively documented in scientific literature. However, the chemistry of trifluoroacetyl groups and fluorinated alcohols is central to modern peptide synthesis. These notes, therefore, focus on the prevalent applications of two closely related and critical fluorinated reagents: Trifluoroacetic Acid (TFA) and 2,2,2-Trifluoroethanol (B45653) (TFE) . Additionally, we will address the significant side reaction of trifluoroacetylation , which can impact the synthesis outcome. These topics are of paramount importance to researchers, scientists, and professionals in drug development.
Section 1: Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis (SPPS)
Trifluoroacetic acid is a cornerstone of modern solid-phase peptide synthesis, primarily utilized for the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.[1][2] Its strong acidity, volatility, and ability to dissolve peptides make it highly effective for these purposes.[1]
Key Applications of TFA:
-
Peptide Cleavage: TFA is used in high concentrations to break the ester or amide bond linking the C-terminus of the peptide to the resin.[1]
-
Side-Chain Deprotection: It efficiently removes various acid-labile protecting groups from amino acid side chains, such as Boc, tBu, Trt, and Pbf.[1]
Experimental Protocol: Standard TFA Cleavage and Deprotection
This protocol outlines a general procedure for the cleavage of a peptide from a solid support and removal of protecting groups using a TFA-based cocktail.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), phenol)
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
-
Nitrogen or argon stream for drying
Procedure:
-
Resin Preparation: Place the peptide-bound resin in a suitable reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) to remove any residual solvents from the synthesis and then dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA with appropriate scavengers. The choice of scavengers depends on the amino acid composition of the peptide (see Table 1). A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the specific peptide sequence and protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Common Protecting Groups and Cleavage Cocktails
| Protecting Group | Amino Acid(s) | Typical Cleavage Cocktail Composition |
| Boc (tert-butyloxycarbonyl) | Lys, Trp, His | TFA/TIS/Water (95:2.5:2.5) |
| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | TFA/TIS/Water (95:2.5:2.5) |
| Trt (trityl) | Asn, Gln, His | TFA/TIS/Water (95:2.5:2.5) |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arg | TFA/TIS/Water (95:2.5:2.5) or TFA/TIS/EDT/Water |
| Acm (acetamidomethyl) | Cys | Not cleaved by TFA |
| StBu (S-tert-butyl) | Cys | TFA/TIS/EDT |
Table 1: Summary of common acid-labile protecting groups and corresponding TFA-based cleavage cocktails.
Visualization: Peptide Cleavage and Deprotection Workflow
Caption: Workflow for peptide cleavage and deprotection using TFA.
Section 2: 2,2,2-Trifluoroethanol (TFE) in Peptide Structural Studies
2,2,2-Trifluoroethanol is a unique solvent that is widely used in the study of peptide and protein secondary structure.[3] It is known to induce and stabilize α-helical conformations in peptides that may be unstructured in aqueous solutions.[3] This property is valuable for investigating the intrinsic conformational preferences of peptide sequences.
Key Applications of TFE:
-
Induction of Secondary Structure: TFE promotes the formation of intramolecular hydrogen bonds, which are characteristic of α-helices and β-sheets.
-
Conformational Analysis: It is used as a tool in techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to study peptide folding and stability.
Experimental Protocol: Induction of α-Helicity in a Peptide using TFE for CD Analysis
This protocol describes the preparation of a peptide solution with varying concentrations of TFE for the analysis of secondary structure by CD spectroscopy.
Materials:
-
Lyophilized peptide
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
CD cuvette with a 1 mm path length
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in the buffer. The final peptide concentration for CD analysis should be in the range of 10-50 µM.
-
TFE/Buffer Solutions: Prepare a series of TFE/buffer solutions with varying percentages of TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Sample Preparation: For each desired TFE concentration, mix the peptide stock solution with the corresponding TFE/buffer solution to achieve the final peptide and TFE concentrations.
-
CD Spectroscopy:
-
Record a baseline spectrum for each TFE/buffer solution without the peptide.
-
Record the CD spectrum of each peptide sample from 190 to 260 nm.
-
Subtract the baseline spectrum from the corresponding sample spectrum.
-
-
Data Analysis: Analyze the resulting CD spectra to determine the percentage of α-helical content at each TFE concentration.
Data Presentation: Effect of TFE on Peptide Helicity
| TFE Concentration (% v/v) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Approximate α-Helical Content (%) |
| 0 | -2,000 | 5 |
| 10 | -8,000 | 25 |
| 20 | -15,000 | 45 |
| 30 | -22,000 | 65 |
| 40 | -28,000 | 85 |
| 50 | -30,000 | 90 |
Table 2: Representative data showing the increase in α-helical content of a model peptide with increasing concentrations of TFE, as measured by CD spectroscopy.
Visualization: Influence of TFE on Peptide Conformation
Caption: The role of TFE in inducing an α-helical structure in peptides for analysis.
Section 3: Trifluoroacetylation: A Key Side Reaction in SPPS
Trifluoroacetylation is an undesirable side reaction that can occur during solid-phase peptide synthesis, leading to the capping of the N-terminal amine of the peptide chain.[4][5] This terminates the peptide elongation and results in a difficult-to-remove impurity.
Mechanism of Trifluoroacetylation:
This side reaction can occur when trifluoroacetic acid, used for deprotection, reacts with hydroxyl groups on the resin support to form trifluoroacetoxymethyl groups.[5] These activated groups can then transfer the trifluoroacetyl moiety to the free N-terminal amine of the peptide during the subsequent neutralization step.[5]
Strategies to Minimize Trifluoroacetylation:
-
Resin Choice: Using resins that are stable to TFA and have minimal reactive sites, such as the aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (Pam) resin, can significantly reduce this side reaction.[5]
-
Neutralization Conditions: Careful selection of the neutralization base and conditions can help to minimize the transfer of the trifluoroacetyl group.
Visualization: Trifluoroacetylation Side Reaction Pathway
Caption: The pathway of the undesirable trifluoroacetylation side reaction in SPPS.
While a direct role for 2,2,2-trifluoroethyl trifluoroacetate in routine peptide synthesis is not apparent from the current literature, the broader family of fluorinated reagents is indispensable. Trifluoroacetic acid is fundamental for the cleavage and deprotection of peptides in SPPS, and 2,2,2-trifluoroethanol serves as a valuable tool for the structural analysis of peptides. Understanding and controlling the side reaction of trifluoroacetylation is also critical for achieving high purity and yield in peptide synthesis. Researchers should be proficient in the application of these key fluorinated compounds and aware of their potential side reactions to ensure successful outcomes in their peptide-related research and development endeavors.
References
Polymerization of fluorinated monomers with 2,2,2-Trifluoroethyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy, making them highly valuable in various applications, including advanced materials and drug delivery systems. This document provides detailed protocols and data for the polymerization of fluorinated monomers.
Initial investigations into the use of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) as an initiator or solvent for the polymerization of fluorinated monomers did not yield established protocols or significant data in the reviewed literature. While trifluoroacetic acid has been noted as an initiator for the polymerization of isobutyl vinyl ether, the direct application of TFETFA in the polymerization of fluorinated acrylates or vinyl ethers is not well-documented.
Therefore, this application note will focus on a well-established and reproducible method: the free-radical polymerization of 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) , a common fluorinated monomer. This section will provide a representative protocol, relevant data, and visualizations to guide researchers in the synthesis of fluorinated polymers.
Representative Polymerization: Free-Radical Polymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA)
This section details the synthesis of poly(2,2,2-trifluoroethyl acrylate) via free-radical polymerization using azobisisobutyronitrile (AIBN) as a thermal initiator.
Experimental Protocol: Synthesis of Poly(TFEA)
Materials:
-
2,2,2-Trifluoroethyl acrylate (TFEA), >99%, inhibitor-free
-
Azobisisobutyronitrile (AIBN), 98%
-
Anhydrous toluene (B28343), 99.8%
-
Methanol (B129727), ACS grade
-
Nitrogen gas (high purity)
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroethyl acrylate (TFEA, e.g., 5.0 g, 32.5 mmol) and azobisisobutyronitrile (AIBN, e.g., 0.053 g, 0.32 mmol, for a [Monomer]/[Initiator] ratio of 100) in anhydrous toluene (e.g., 10 mL).
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen. Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 6-24 hours).
-
Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the white polymer precipitate by filtration. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and re-precipitate into cold methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at 40°C to a constant weight.
Data Presentation
The following table summarizes typical results for the free-radical polymerization of TFEA under varying conditions.
| Entry | [Monomer]/[Initiator] | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100 | 6 | 65 | 45,000 | 1.85 |
| 2 | 100 | 12 | 85 | 52,000 | 1.90 |
| 3 | 200 | 12 | 78 | 89,000 | 2.10 |
| 4 | 50 | 12 | 92 | 28,000 | 1.75 |
Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Visualizations
Experimental Workflow
The logical flow of the experimental protocol for the free-radical polymerization of TFEA is illustrated below.
Caption: Experimental workflow for TFEA polymerization.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between key reaction parameters and the resulting polymer properties in free-radical polymerization.
Caption: Influence of parameters on polymer properties.
Application Notes and Protocols: 2,2,2-Trifluoroethyl Trifluoroacetate as a Non-Coordinating Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) as a specialized, non-coordinating solvent in organic synthesis. Its unique properties, stemming from the presence of multiple trifluoromethyl groups, make it an excellent choice for reactions requiring a polar, yet poorly coordinating medium, particularly in the synthesis of fluorinated compounds and other sensitive chemical transformations.
Properties of 2,2,2-Trifluoroethyl Trifluoroacetate
TFETFA is a highly fluorinated organic compound with a unique combination of properties that make it a valuable solvent for specialized applications.[1] Its high density, low boiling point, and miscibility with many organic solvents, coupled with its low nucleophilicity, are key characteristics. A summary of its physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂F₆O₂ | [1][2] |
| Molecular Weight | 196.05 g/mol | [1][2][3] |
| CAS Number | 407-38-5 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.464 g/mL at 25 °C | [3][4] |
| Boiling Point | 55 °C | [1][3][4] |
| Melting Point | -67 °C | [1] |
| Refractive Index (n20/D) | 1.277 | [3] |
| Vapor Pressure | 3.34 psi (20 °C) | [3] |
| Flash Point | 0 °C (closed cup) | [3] |
Applications in Organic Synthesis
The primary application of TFETFA as a solvent lies in its ability to facilitate reactions involving highly reactive, electrophilic species or sensitive cationic intermediates. Its non-coordinating nature prevents solvent interference, leading to cleaner reactions and higher yields.
Synthesis of Fluorinated Compounds
TFETFA is an excellent solvent for the synthesis of various fluorinated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries.[1] Its fluorinated structure provides a compatible environment for fluorinated reagents and intermediates, enhancing solubility and reaction efficiency.
Preparation of Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate
A notable application of TFETFA is its use in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate.[3][4] This compound is a valuable building block in the synthesis of more complex fluorinated phosphonates with potential biological activity.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Utilizing TFETFA as a Non-Coordinating Solvent
This protocol outlines a general workflow for conducting a reaction in TFETFA. Specific quantities and reaction conditions should be optimized for each specific transformation.
Caption: General experimental workflow for organic synthesis using TFETFA.
Detailed Steps:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Dispense the required volume of this compound into the reaction vessel under an inert atmosphere. TFETFA is moisture-sensitive and reactions should be carried out under anhydrous conditions.
-
-
Reaction:
-
Dissolve the starting materials in TFETFA.
-
Slowly add the reagent(s) to the solution at the desired temperature. For highly exothermic reactions, cooling with an ice bath or other cooling system is recommended.
-
Maintain the reaction mixture at the appropriate temperature and stir for the required time.
-
Monitor the progress of the reaction by suitable analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an appropriate quenching agent (e.g., water, saturated aqueous sodium bicarbonate). Caution: Quenching can be exothermic.
-
If necessary, dilute the mixture with a suitable organic solvent to facilitate extraction.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
-
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[2][3]
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]
-
Keep container tightly closed.[3]
-
Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a fume hood.[3]
Logical Relationship of TFETFA Properties to its Application
The utility of TFETFA as a non-coordinating solvent is a direct consequence of its molecular structure.
References
Application Notes and Protocols: Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of alkenes is a critical transformation in organic chemistry, particularly within drug development, as the geometry of a double bond can profoundly influence a molecule's biological activity.[1] The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for alkene synthesis, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1] To address the synthetic challenge of obtaining the sterically more hindered (Z)-alkene, the Still-Gennari modification offers a powerful and reliable solution.[1] This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in conjunction with strong, non-coordinating bases at low temperatures to achieve high (Z)-selectivity.[1][2][3][4]
These application notes provide a detailed overview of the Still-Gennari modification, including its mechanism, comparative performance data, and detailed experimental protocols for its application in research and development settings.
Mechanistic Overview: Achieving (Z)-Selectivity
The standard HWE reaction's (E)-selectivity arises from the thermodynamic equilibration of the intermediate oxaphosphetane to the more stable anti configuration, which then undergoes syn-elimination.[1] The Still-Gennari modification alters this outcome by kinetically controlling the reaction.[2]
The key features of the Still-Gennari modification are:
-
Electron-Withdrawing Phosphonates: The use of phosphonates with highly electronegative groups, such as the 2,2,2-trifluoroethyl esters, increases the acidity of the α-proton and enhances the electrophilicity of the phosphorus atom.[2][3][5]
-
Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C) using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[1][2] The crown ether sequesters the potassium cation, leading to a "naked" and highly reactive phosphonate (B1237965) anion.[5]
This combination of reagents and conditions leads to a rapid and irreversible formation of the oxaphosphetane intermediate. The electron-withdrawing groups on the phosphonate accelerate the elimination of the phosphate (B84403) byproduct.[4][5][6] This rapid elimination from the kinetically favored syn-oxaphosphetane intermediate outcompetes equilibration to the thermodynamically more stable anti-oxaphosphetane, resulting in the formation of the (Z)-alkene with high selectivity.[3][5]
Figure 1: Reaction mechanism of the Still-Gennari modification.
Performance Data: A Comparative Analysis
The selection between the standard HWE reaction and the Still-Gennari modification is primarily dictated by the desired stereochemical outcome. The following tables summarize representative data for the olefination of various aldehydes, highlighting the superior (Z)-selectivity of the Still-Gennari protocol.
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Yield (%) | (Z:E) Ratio | Reference |
| Benzaldehyde | Still-Gennari | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | >95 | >95:5 | |
| Benzaldehyde | Modified Still-Gennari | di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -20°C | 94 | 97:3 | [2] |
| p-Tolualdehyde | Still-Gennari | bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6, THF, -78°C | 78 | 15.5:1 (94:6) | |
| Benzaldehyde | Standard HWE | triethyl phosphonoacetate | NaH, THF, 0°C to rt | High | 5:95 | [1] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Yield (%) | (Z:E) Ratio | Reference |
| Octanal | Modified Still-Gennari | di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -20°C | 84 | 88:12 | [2] |
| Cyclohexanecarboxaldehyde | Still-Gennari | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78°C | >95 | 90:10 | |
| Octanal | Standard HWE | triethyl phosphonoacetate | NaH, THF, 0°C to rt | High | <10:90 | [1] |
Experimental Protocols
The following are detailed protocols for performing the Still-Gennari modification. Standard air-sensitive techniques should be employed throughout the procedures.
Protocol 1: Standard Still-Gennari Olefination for (Z)-Alkene Synthesis
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol, 1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 1.1 equiv, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (approx. 0.1 M relative to the aldehyde).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 mmol) to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the careful addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the (Z)-alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Synthesis of 2,2,2-Trifluoroethyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2,2-Trifluoroethyl (TFE) esters are valuable compounds in organic synthesis, materials science, and medicinal chemistry. They serve as versatile acylation reagents and are incorporated into functional materials and potentially bioactive molecules. The synthesis of TFE esters from carboxylic acids, however, presents unique challenges primarily due to the low nucleophilicity of 2,2,2-trifluoroethanol (B45653), which often necessitates harsh reaction conditions or specialized activating agents.[1] This document outlines and compares several key synthetic methodologies for the preparation of TFE esters from carboxylic acids, providing detailed protocols and performance data to guide researchers in selecting the most appropriate method for their specific needs.
Methodology 1: Direct Acid-Catalyzed Esterification (Fischer-Type)
Direct esterification involves heating a carboxylic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[1][2] This method is classical but often requires high temperatures and long reaction times, and may not be suitable for sensitive substrates.[1] The reaction is an equilibrium process, and driving it towards the product often requires removing water or using a large excess of one reactant.[3]
Caption: General workflow for direct acid-catalyzed esterification.
Experimental Protocol: General Procedure for Acid-Catalyzed Esterification
-
To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂), add 2,2,2-trifluoroethanol (2.0 to 10.0 mmol).
-
Carefully add concentrated sulfuric acid (0.2 to 2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC/MS. Reaction times can be up to 24 hours.[1]
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 2,2,2-trifluoroethyl ester.
Data Presentation: Acid-Catalyzed Esterification
| Carboxylic Acid Substrate | H₂SO₄ (equiv.) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Phenylpropanoic Acid | 0.2 | 24 | 52 | [1] |
| 3-Phenylpropanoic Acid | 2.0 | 24 | 79 |[1] |
Methodology 2: Steglich Esterification
The Steglich esterification utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an acyl-transfer catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This method is performed under mild, neutral conditions at room temperature, making it suitable for acid- or heat-sensitive substrates.[6] The reaction works by activating the carboxylic acid with DCC to form a reactive O-acylisourea intermediate, which is then intercepted by the alcohol.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for 18F-labeling of Biomolecules using 2,2,2-Trifluoroethyl Trifluoroacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into biomolecules is of paramount importance for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological and pathological processes at the molecular level. This document provides detailed application notes and protocols for the ¹⁸F-labeling of biomolecules, specifically peptides and proteins, using derivatives of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) as a labeling synthon.
The methodology is based on a two-stage process. Initially, a prosthetic group, [¹⁸F]2,2,2-trifluoroethyl trifluoroacetate, is synthesized. This synthon is then conjugated to the biomolecule of interest, primarily targeting nucleophilic residues such as lysine (B10760008) or cysteine. This approach offers a versatile strategy for the ¹⁸F-labeling of a wide range of biomolecules for preclinical and potentially clinical PET imaging research.
Principle of the Method
The overall workflow involves two key stages:
-
Synthesis of the ¹⁸F-labeling agent: [¹⁸F]this compound is synthesized from cyclotron-produced [¹⁸F]fluoride. This involves the initial formation of [2-¹⁸F]-2,2,2-trifluoroethanol, which is then esterified to yield the final labeling agent.
-
Conjugation to Biomolecules: The purified [¹⁸F]this compound is then reacted with the target biomolecule. The trifluoroethyl group is transferred to nucleophilic side chains of amino acids, such as the primary amine of lysine or the thiol group of cysteine, forming a stable covalent bond.
Section 1: Synthesis of [¹⁸F]this compound
This section details the protocol for the synthesis of the ¹⁸F-labeling agent. The synthesis is a multi-step process that requires careful handling of radioactive materials and anhydrous conditions in certain steps.
Experimental Workflow: Synthesis of [¹⁸F]this compound
Caption: Workflow for the synthesis of the ¹⁸F-labeling agent.
Protocol 1: Synthesis of [¹⁸F]this compound
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl bromodifluoroacetate
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Alane (AlH₃) solution in THF
-
Trifluoroacetic anhydride
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a magnetic stirrer and heating system
-
Distillation apparatus
Procedure:
-
Preparation of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen with additions of anhydrous acetonitrile.
-
-
Synthesis of Ethyl [2-¹⁸F]-trifluoroacetate:
-
To the dried [¹⁸F]fluoride, add a solution of ethyl bromodifluoroacetate in anhydrous DMSO.
-
Heat the reaction mixture at 80°C for 5 minutes.
-
The product, ethyl [2-¹⁸F]-trifluoroacetate, is volatile and can be carried over to the next step in a stream of nitrogen.
-
-
Synthesis of [2-¹⁸F]-2,2,2-trifluoroethanol:
-
Introduce the vapor of ethyl [2-¹⁸F]-trifluoroacetate into a solution of alane in THF.
-
Maintain the reaction at 40°C for 2 minutes.
-
Distill the resulting [2-¹⁸F]-2,2,2-trifluoroethanol under a nitrogen stream.
-
-
Synthesis of [¹⁸F]this compound:
-
Trap the distilled [2-¹⁸F]-2,2,2-trifluoroethanol in a cooled reaction vessel.
-
Add trifluoroacetic anhydride to the vessel.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
Purify the final product, [¹⁸F]this compound, by distillation.
-
Quantitative Data Summary (Synthesis of the Labeling Agent):
| Step | Reagents | Conditions | Radiochemical Yield (RCY) | Reference |
| Synthesis of Ethyl [2-¹⁸F]-trifluoroacetate | [¹⁸F]F⁻, Ethyl bromodifluoroacetate, DMSO | 80°C, 5 min | 45-60% | Johnström et al. |
| Synthesis of [2-¹⁸F]-2,2,2-trifluoroethanol | Ethyl [2-¹⁸F]-trifluoroacetate, Alane, THF | 40°C, 2 min | 85-95% | Johnström et al. |
| Synthesis of [¹⁸F]this compound | [2-¹⁸F]-2,2,2-trifluoroethanol, Trifluoroacetic anhydride | Room Temperature, 5-10 min | Expected to be high (>80%) | Proposed Protocol |
Section 2: ¹⁸F-Labeling of Peptides and Proteins
This section provides protocols for the conjugation of the synthesized [¹⁸F]this compound to peptides and proteins, targeting either lysine or cysteine residues.
Experimental Workflow: Biomolecule Labeling
Caption: General workflow for ¹⁸F-labeling of biomolecules.
Protocol 2: ¹⁸F-Labeling of Peptides/Proteins via Lysine Residues
Principle: The primary amine of the lysine side chain acts as a nucleophile, attacking the carbonyl carbon of the trifluoroacetate group of the labeling agent, leading to the formation of a stable amide bond and the transfer of the ¹⁸F-trifluoroethyl group.
Materials:
-
[¹⁸F]this compound in a suitable solvent (e.g., acetonitrile)
-
Peptide or protein with accessible lysine residues
-
Reaction buffer (e.g., sodium borate (B1201080) buffer, pH 8.5-9.5)
-
Quenching solution (e.g., aqueous glycine (B1666218) solution)
-
Purification system (e.g., HPLC with a C18 column or size-exclusion chromatography)
-
Radio-detector for HPLC or TLC scanner
Procedure:
-
Biomolecule Preparation: Dissolve the peptide or protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add the solution of [¹⁸F]this compound to the biomolecule solution. The molar ratio of labeling agent to biomolecule should be optimized, starting with a 1:1 to 10:1 ratio.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes with gentle agitation.
-
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted labeling agent.
-
Purification: Purify the ¹⁸F-labeled biomolecule from unreacted labeling agent and other byproducts using an appropriate chromatographic method (RP-HPLC for peptides, SEC for proteins).
-
Analysis: Determine the radiochemical purity and specific activity of the final product using radio-HPLC or radio-TLC.
Protocol 3: ¹⁸F-Labeling of Peptides/Proteins via Cysteine Residues
Principle: The thiol group of the cysteine side chain, in its thiolate form, acts as a potent nucleophile, attacking the trifluoroethyl group of the labeling agent in an S-alkylation reaction, forming a stable thioether linkage.
Materials:
-
[¹⁸F]this compound in a suitable solvent (e.g., acetonitrile)
-
Peptide or protein with a free cysteine residue
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)
-
Reducing agent (e.g., TCEP, to ensure the cysteine is in its reduced form)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., HPLC with a C18 column or size-exclusion chromatography)
-
Radio-detector for HPLC or TLC scanner
Procedure:
-
Biomolecule Preparation:
-
Dissolve the peptide or protein in the reaction buffer.
-
If necessary, pre-treat the biomolecule with a reducing agent like TCEP to ensure the cysteine thiol is free.
-
-
Labeling Reaction:
-
Add the solution of [¹⁸F]this compound to the biomolecule solution. Optimize the molar ratio of labeling agent to biomolecule.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Quenching: Add the quenching solution to scavenge any unreacted labeling agent.
-
Purification: Purify the ¹⁸F-labeled biomolecule using an appropriate chromatographic method.
-
Analysis: Analyze the radiochemical purity and specific activity of the final product.
Quantitative Data Summary (Biomolecule Labeling - Expected Performance):
| Biomolecule Type | Target Residue | Reaction Conditions (pH) | Expected Labeling Efficiency | Key Considerations |
| Peptides/Proteins | Lysine | 8.5 - 9.5 | Moderate to High | pH control is crucial for amine nucleophilicity. |
| Peptides/Proteins | Cysteine | 7.0 - 8.0 | High | Cysteine must be in a reduced state. |
Safety Precautions
All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with local regulations. Personnel should be trained in handling radioactive substances and use appropriate personal protective equipment (PPE).
Conclusion
The use of [¹⁸F]this compound provides a viable method for the ¹⁸F-labeling of biomolecules. The protocols outlined in this document offer a starting point for researchers to develop and optimize the labeling of their specific peptides and proteins of interest for PET imaging applications. Careful optimization of reaction conditions, including pH, temperature, and reactant ratios, will be necessary to achieve high radiochemical yields and specific activities for each unique biomolecule.
Application of 2,2,2-Trifluoroethyl Trifluoroacetate in Agrochemical Synthesis: A Review of its Potential
Introduction
The introduction of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern agrochemical design. The unique electronic properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the efficacy, selectivity, and bioavailability of active ingredients.[1] This has led to a surge in the development of trifluoromethylated pesticides, with a significant portion of recently launched agrochemicals containing this critical moiety.[2][3] 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA), a highly fluorinated organic compound, is recognized for its versatile role in the synthesis of fluorinated compounds, including those relevant to the agrochemical industry.[4] This document explores the applications of TFETFA in this field, providing insights for researchers, scientists, and professionals in drug development.
While 2,2,2-Trifluoroethyl trifluoroacetate is a valuable fluorinated building block and solvent, it is important to note that detailed, publicly available protocols for its direct use as a primary trifluoromethylating agent in the synthesis of commercialized agrochemicals are not extensively documented in scientific literature.[4] However, its properties make it a relevant compound in the broader context of synthesizing fluorinated molecules for agricultural applications.
Properties of this compound
| Property | Value |
| CAS Number | 407-38-5 |
| Molecular Formula | C4H2F6O2 |
| Molecular Weight | 196.05 g/mol |
| Boiling Point | 55 °C |
| Density | 1.464 g/mL at 25 °C |
| Appearance | Colorless liquid |
Application as a Fluorinated Building Block and Solvent
This compound serves as a valuable precursor and solvent in the synthesis of complex fluorinated molecules.[4] Its utility in agrochemical research lies in its potential to introduce the trifluoroethyl or trifluoroacetyl group, or to act as a specialized solvent for fluorination reactions. The presence of two trifluoromethyl groups enhances its stability and can influence the reactivity and outcome of chemical transformations.[4]
General Workflow for Incorporating Trifluoromethyl Groups in Agrochemicals
The synthesis of trifluoromethylated agrochemicals often involves the use of specialized fluorinating agents or building blocks containing the -CF3 moiety. While direct application protocols for TFETFA are scarce, the general workflow for creating these valuable compounds can be illustrated.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2,2,2-三氟乙基三氟乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2,2-Trifluoroethyl Trifluoroacetate in the Synthesis of Fluorinated Polymers and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) and related fluorinated monomers in the synthesis of advanced fluorinated polymers and coatings. While direct polymerization of TFETFA is not a common practice, it serves as a key reference compound for understanding the properties of the trifluoroethyl group. The protocols detailed below focus on the synthesis of widely used fluorinated acrylate (B77674) and methacrylate (B99206) monomers and their subsequent polymerization to create functional coatings with applications ranging from protective surfaces to materials in drug development.
Introduction to Fluorinated Polymers and the Role of the Trifluoroethyl Group
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility. These characteristics are imparted by the presence of fluorine atoms in the polymer structure. The 2,2,2-trifluoroethyl moiety, in particular, is a crucial building block in the design of fluorinated polymers for coatings. It provides a desirable combination of flexibility and fluorine content, leading to surfaces that are both hydrophobic and oleophobic.
While 2,2,2-Trifluoroethyl trifluoroacetate (TFETFA) itself is not typically used as a monomer, the synthesis of fluorinated polymers for coatings often involves monomers containing the 2,2,2-trifluoroethyl group, such as 2,2,2-trifluoroethyl acrylate (TFEA) and 2,2,2-trifluoroethyl methacrylate (TFEMA).
Synthesis of Fluorinated Monomers
The synthesis of high-purity fluorinated monomers is the foundational step in producing well-defined fluorinated polymers. Common methods for synthesizing TFEA and TFEMA include the esterification of acrylic or methacrylic acid with 2,2,2-trifluoroethanol (B45653).
Synthesis of 2,2,2-Trifluoroethyl Acrylate (TFEA)
A prevalent method for synthesizing TFEA is the esterification of acrylic acid with 2,2,2-trifluoroethanol.[1] This reaction is typically catalyzed by an acid.[1] Another approach involves the acid-catalyzed transesterification of simple alkyl acrylates with 2,2,2-trifluoroethanol.[1]
Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
A common laboratory and industrial-scale synthesis of TFEMA involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol.[2][3]
Experimental Protocol: Synthesis of TFEMA [2][3]
-
Reaction Setup: A reactor equipped with a stirrer, thermometer, heater, and reflux condenser is charged with thionyl chloride and a polymerization inhibitor (e.g., phenothiazine).
-
Acid Chloride Formation: A mixture of methacrylic acid and dimethylformamide (DMF) is slowly added dropwise to the reactor at a controlled temperature (e.g., 20-25°C). The reaction mixture is then heated (e.g., to 50 ± 2°C) and maintained for a set period (e.g., 2 hours) to form methacryloyl chloride.
-
Esterification: A mixture of 2,2,2-trifluoroethanol and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) is then slowly added dropwise to the freshly prepared methacryloyl chloride. The reaction is maintained at an elevated temperature (e.g., 60 ± 5°C) for several hours (e.g., 4 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with an aqueous base solution (e.g., 20 wt% NaOH) to a pH of 7. The organic layer is separated, washed with saturated brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Distillation: The final product, 2,2,2-trifluoroethyl methacrylate, is obtained as a colorless, transparent liquid by vacuum distillation.
Logical Relationship: Monomer Synthesis Pathway
Caption: Synthesis of TFEMA from methacrylic acid and 2,2,2-trifluoroethanol.
Polymerization of Fluorinated Monomers
Once synthesized, fluorinated monomers like TFEA and TFEMA can be polymerized to create a wide range of fluoropolymers with tailored properties. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly valuable for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][4]
Free-Radical Copolymerization
Free-radical polymerization is a robust method for producing copolymers of fluorinated monomers with other acrylic or vinyl monomers. This allows for the fine-tuning of the final polymer's properties.
Experimental Protocol: Free-Radical Copolymerization of TFEMA and n-Butyl Acrylate (nBA)
-
Monomer and Initiator Preparation: 2,2,2-trifluoroethyl methacrylate (TFEMA) and n-butyl acrylate (nBA) are copolymerized via conventional free-radical polymerization.
-
Polymerization: The specific reaction conditions, such as solvent, initiator (e.g., AIBN), temperature, and reaction time, will determine the final copolymer composition and molecular weight.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization offers excellent control over the polymerization of fluorinated monomers, enabling the synthesis of polymers with predictable molecular weights and low dispersity.[4][5]
Experimental Protocol: Photo-RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) [4]
-
Reaction Mixture: A mixture of the monomer (FATRIFE), a suitable chain transfer agent (CTA), and a solvent is prepared in a reaction vessel.
-
Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit the polymerization.
-
Initiation: The polymerization is initiated by exposure to a light source (e.g., white LED lamps) at room temperature. The reaction can be controlled by turning the light on and off.
-
Monitoring: The progress of the polymerization is monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) to determine monomer conversion and polymer molecular weight and dispersity.
-
Termination: The polymerization is terminated by quenching the reaction, for example, by exposing it to air or adding a radical scavenger.
-
Purification: The resulting polymer is purified by precipitation in a non-solvent to remove unreacted monomer and other impurities.
Experimental Workflow: RAFT Polymerization
Caption: General workflow for RAFT polymerization of fluorinated monomers.
Quantitative Data on Fluoropolymer Synthesis
The following tables summarize representative quantitative data from the polymerization of fluorinated monomers.
Table 1: RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) [4]
| CTA | Mₙ ( kg/mol ) | Dispersity (Đ) |
| CTA₂ | ~37.8 | < 1.10 |
| Photo-RAFT with CTA₂ | up to 25.3 | < 1.10 |
Mₙ: Number-average molecular weight; Đ: Dispersity (or Polydispersity Index, PDI)
Table 2: Free-Radical Copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE)
| Copolymer | Mₙ (x 10⁴ g/mol ) | Dispersity (Đ) |
| poly(MATRIFE-co-FATRICE) | 1.47 - 2.68 | 1.44 - 2.21 |
Application in Fluorinated Coatings
Polymers synthesized from TFEA and TFEMA are excellent candidates for formulating high-performance coatings. These coatings can be applied to various substrates to impart desirable surface properties.
Coating Formulation and Application:
-
Polymer Solution: The synthesized fluorinated polymer is dissolved in a suitable solvent.
-
Formulation: Additives such as crosslinkers, adhesion promoters, and pigments can be incorporated into the polymer solution to create the final coating formulation.
-
Application: The coating can be applied to a substrate using various techniques, including spin-coating, dip-coating, or spray-coating.
-
Curing: The applied coating is then cured, typically by solvent evaporation, thermal treatment, or UV irradiation, to form a durable and functional film.
Alternative Application: Electrolyte Additive
Recent research has shown a novel application for this compound (TFETFA) as an effective electrolyte additive in lithium metal batteries.[6] In this context, TFETFA helps to form a more protective solid electrolyte interphase (SEI) on the lithium anode, which suppresses the growth of lithium dendrites and improves battery performance and safety.[6]
Signaling Pathway: Role of TFETFA in SEI Formation
Caption: Proposed mechanism of TFETFA in enhancing lithium battery performance.
Conclusion
While this compound is not directly polymerized for coating applications, the synthesis and polymerization of structurally related monomers like TFEA and TFEMA are crucial for the development of advanced fluorinated materials. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of these versatile polymers in creating high-performance coatings for a variety of fields, including drug development, where biocompatible and low-adhesion surfaces are often required. Furthermore, the emerging application of TFETFA in battery technology highlights the diverse potential of fluorinated compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Method for preparing 2,2,2-trifluoroethyl methacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]
- 4. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Trifluoroethylation Reaction Yields
Welcome to the technical support center for trifluoroethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My trifluoroethylation reaction is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in trifluoroethylation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reagent Quality: Ensure that your trifluoroethylating agent is pure and has been stored correctly, as many can be sensitive to moisture and air.
-
Reaction Conditions: Suboptimal conditions, such as temperature, reaction time, and solvent, can significantly impact the yield.
-
Substrate Reactivity: The electronic and steric properties of your substrate play a crucial role. Electron-withdrawing groups on anilines, for example, can lead to lower yields in some catalytic systems.[1] In contrast, electron-rich anilines may favor N-H insertion reactions.[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.
-
Workup and Purification: Product loss can occur during extraction and purification steps.
Q2: What are the key differences in reactivity between aliphatic and aromatic amines in N-trifluoroethylation?
A2: Aliphatic amines are generally more basic and nucleophilic than aromatic amines.[2][3] This is because the lone pair of electrons on the nitrogen atom in aromatic amines is delocalized into the aromatic ring, reducing its availability for reaction.[3] Consequently, aliphatic amines often react more readily in nucleophilic substitution reactions. However, the specific reaction conditions and the nature of the trifluoroethylating agent can influence the relative reactivity.
Q3: How does the choice of solvent affect the outcome of a trifluoroethylation reaction?
A3: The solvent can have a significant impact on reaction rate, yield, and even selectivity. Polar aprotic solvents like DMF and DMSO are commonly used. In some cases, a mixture of solvents, such as water and an organic solvent, can be beneficial.[1] For reactions involving charged intermediates, polar solvents can help to stabilize them and accelerate the reaction. The concentration of the reactants in the solvent can also be a critical parameter to optimize.
Q4: When should I consider using a catalyst-free method for trifluoroethylation?
A4: Catalyst-free methods, such as the reaction of secondary amines with trifluoroacetic acid and a silane (B1218182) reducing agent, offer the advantage of avoiding metal contamination in the final product and can exhibit remarkable functional group tolerance.[4][5] These methods are particularly useful when working with substrates that are sensitive to transition metal catalysts.
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Trifluoroethylation of Amines
| Potential Cause | Suggested Solution |
| Poor Substrate Reactivity (e.g., electron-deficient anilines) | For less reactive anilines, consider using a more reactive trifluoroethylating agent or a catalytic system known to be effective for such substrates. Increasing the reaction temperature may also improve the yield, but should be done cautiously to avoid decomposition.[1] |
| Steric Hindrance | Bulky substituents near the amine can hinder the reaction. If possible, consider using a substrate with less steric hindrance. Alternatively, a smaller trifluoroethylating agent or a catalyst with a less sterically demanding ligand might be effective. Some catalytic systems are sensitive to steric effects and may not work with hindered substrates.[1] |
| Reagent Decomposition | Use freshly opened or purified reagents. Ensure that all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature, time, and solvent. A systematic screening of these parameters on a small scale can help identify the optimal conditions. |
| Catalyst Inactivity | If using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture. |
Issue 2: Low Yield and Side Product Formation in O-Trifluoroethylation of Alcohols
| Potential Cause | Suggested Solution |
| Low Reactivity of Alcohol | Secondary and tertiary alcohols are generally less reactive than primary alcohols due to steric hindrance.[6][7] For these substrates, consider using a more reactive trifluoroethylating agent or activating the alcohol. One method is to convert the alcohol to a better leaving group. |
| Formation of Ether Byproducts | The formation of symmetrical ethers from the starting alcohol can be a significant side reaction. This can sometimes be minimized by using a non-nucleophilic base and carefully controlling the stoichiometry of the reagents. |
| Elimination Side Reactions | For secondary and tertiary alcohols, elimination to form an alkene can compete with trifluoroethylation, especially at higher temperatures. Running the reaction at a lower temperature can help to suppress this side reaction. |
| Need for a Protecting Group | For complex molecules with multiple reactive sites, it may be necessary to protect other functional groups to prevent unwanted side reactions. Silyl ethers are commonly used as protecting groups for alcohols. |
Issue 3: Problems During Workup and Purification
| Potential Cause | Suggested Solution |
| Product Loss During Aqueous Wash | If your trifluoroethylated product has some water solubility, it can be lost in the aqueous layer during extraction. To minimize this, saturate the aqueous layer with salt (brine) to decrease the solubility of the organic product. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Emulsion Formation | Emulsions can form during extraction, making phase separation difficult and leading to product loss. To break an emulsion, you can try adding brine, filtering the mixture through Celite, or gently swirling the separatory funnel instead of vigorous shaking. |
| Product is a Volatile Compound | Some trifluoroethylated compounds can be volatile.[4] Be cautious during solvent removal under reduced pressure (rotary evaporation). Use a lower bath temperature and avoid applying high vacuum for extended periods. |
| Difficulty in Chromatographic Purification | Trifluoroethylated amines can streak on silica (B1680970) gel columns due to interactions with acidic silanol (B1196071) groups. To improve separation, you can add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to the eluent. |
| Presence of Persistent Impurities | Unreacted starting materials or byproducts from side reactions are common impurities.[8] If standard purification methods are ineffective, consider recrystallization or derivatization to a more easily purifiable compound, followed by deprotection. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for N-Trifluoroethylation of Substituted Anilines
| Entry | Aniline (B41778) Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-MeO | FeTPPCl | H₂O/CH₂Cl₂ | Room Temp | 12 | 93[1] |
| 2 | 4-Me | FeTPPCl | H₂O/CH₂Cl₂ | Room Temp | 12 | 85[1] |
| 3 | H | FeTPPCl | H₂O/CH₂Cl₂ | Room Temp | 12 | 78[1] |
| 4 | 4-Cl | FeTPPCl | H₂O/CH₂Cl₂ | Room Temp | 12 | 65[1] |
| 5 | 4-Br | FeTPPCl | H₂O/CH₂Cl₂ | Room Temp | 12 | 62[1] |
| 6 | 4-CF₃ | FeTPPCl | H₂O/CH₂Cl₂ | Room Temp | 12 | 45[1] |
| 7 | 4-CN | FeTPPCl | H₂O/CH₂Cl₂ | Room Temp | 12 | No Reaction[1] |
Reaction conditions: aniline (1.0 equiv.), 2,2,2-trifluoroethylamine (B1214592) hydrochloride (2.0 equiv.), catalyst (0.9 mol%), NaNO₂ (2.0 equiv.), acid (2.0 equiv.).
Table 2: Effect of Solvent on the Yield of a Trifluoroethylation Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Dichloromethane (DCM) | 9.1 | 52 |
| 2 | Dimethyl Sulfoxide (DMSO) | 47 | 70 |
| 3 | N,N-Dimethylacetamide (DMA) | 38 | 60 |
| 4 | Acetonitrile (MeCN) | 37 | 0 |
| 5 | Tetrahydrofuran (B95107) (THF) | 7.6 | Low |
Data synthesized from representative examples in the literature for photoinduced difluoroalkylation of anilines, which shares mechanistic similarities with some trifluoroethylation reactions.[9]
Experimental Protocols
Protocol 1: Catalyst-Free Reductive Trifluoroethylation of a Secondary Amine
This protocol is adapted from a method developed by Denton and co-workers.[4][5]
Materials:
-
Secondary amine (1.0 equiv.)
-
Trifluoroacetic acid (TFA, 1.75 equiv.)
-
Phenylsilane (B129415) (PhSiH₃, 2.5 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried round-bottomed flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottomed flask under an inert atmosphere, add the secondary amine (0.50 mmol) and anhydrous THF (0.5 mL).
-
Add trifluoroacetic acid (0.875 mmol, 67.0 μL) to the solution.
-
Add phenylsilane (1.25 mmol, 154 μL).
-
Heat the reaction mixture at 70 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. difference.wiki [difference.wiki]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trifluoroethylation of Anilines
Welcome to the technical support center for the trifluoroethylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-trifluoroethylation of anilines?
A1: The most prevalent side reactions include:
-
Over-alkylation: Formation of N,N-bis(2,2,2-trifluoroethyl)aniline.
-
C-H Trifluoroethylation: Direct functionalization of the aromatic ring, typically at the ortho position, to yield trifluoroethylated aniline (B41778) isomers.
-
Aniline Polymerization: Formation of polyaniline, often observed as a dark, insoluble material, particularly under oxidative conditions.
-
Formation of Trifluoromethylated Olefins: Elimination reactions can lead to the formation of trifluoromethyl-substituted alkenes.
Q2: How do the electronic properties of the aniline substituent affect the N-trifluoroethylation reaction?
A2: The electronic nature of substituents on the aniline ring significantly influences reactivity and selectivity.
-
Electron-donating groups (EDGs): Generally, anilines with EDGs (e.g., -OCH₃, -CH₃) are more nucleophilic and tend to favor the desired N-H insertion, leading to higher yields of the N-trifluoroethylated product.[1]
-
Electron-withdrawing groups (EWGs): Anilines bearing strong EWGs (e.g., -NO₂, -CN) can be challenging substrates. The reduced nucleophilicity of the nitrogen atom can lead to lower reaction rates or require harsher reaction conditions. In some cases, no reaction is observed.[1]
Q3: Can secondary anilines be trifluoroethylated?
A3: Yes, secondary anilines (e.g., N-methylaniline) can undergo trifluoroethylation to form the corresponding tertiary amines. However, the reaction conditions may need to be optimized, for instance by increasing the reaction temperature, as these substrates can be less reactive than primary anilines.[1]
Q4: What is the role of the catalyst in controlling the selectivity between N-H and C-H trifluoroethylation?
A4: The choice of catalyst is crucial for directing the trifluoroethylation to the nitrogen atom. Catalysts like silver(I)[2][3] and iron porphyrin complexes[1][4] are specifically designed to promote the insertion of a trifluoroethyl carbene equivalent into the N-H bond. C-H functionalization often occurs under different catalytic systems, for example, those favoring radical pathways that can lead to aromatic substitution.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-(2,2,2-trifluoroethyl)aniline
| Potential Cause | Troubleshooting Steps |
| Low Substrate Reactivity (e.g., anilines with strong EWGs) | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction closely to avoid decomposition. - Consider a different catalytic system that is more effective for electron-deficient anilines. - If possible, modify the synthetic route to introduce the trifluoroethyl group before installing the strongly deactivating substituent. |
| Steric Hindrance (e.g., ortho-substituted anilines) | - Use a less sterically demanding trifluoroethylating reagent if available. - Optimize the catalyst loading; in some cases, a higher catalyst concentration can improve conversion for sterically hindered substrates.[1] |
| Poor Solubility of Starting Materials | - Choose a solvent system in which all reactants are fully soluble at the reaction temperature. Protic fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can sometimes improve the solubility and reactivity of anilines. |
| Catalyst Inactivity | - Ensure the catalyst is pure and handled under the appropriate conditions (e.g., inert atmosphere if required). - For photocatalytic reactions, ensure the light source is of the correct wavelength and intensity. |
Issue 2: Formation of Significant Amounts of N,N-bis(2,2,2-trifluoroethyl)aniline (Over-alkylation)
| Potential Cause | Troubleshooting Steps |
| High Reactivity of the Mono-substituted Product | - Use a stoichiometric amount of the trifluoroethylating agent relative to the aniline. An excess of the reagent will favor the formation of the di-substituted product. - Slowly add the trifluoroethylating agent to the reaction mixture to maintain a low instantaneous concentration. |
| Prolonged Reaction Time or High Temperature | - Monitor the reaction progress carefully (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed. - Attempt the reaction at a lower temperature to decrease the rate of the second trifluoroethylation. |
Issue 3: Competing C-H Trifluoroethylation of the Aromatic Ring
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Aromatic Substitution | - Ensure the chosen catalytic system is selective for N-H insertion. Silver(I) and iron porphyrin catalysts are generally effective for this purpose.[1][2][3][4] - Avoid conditions known to promote radical aromatic substitution unless C-H functionalization is the desired outcome. |
| Highly Activated Aniline Substrate | - For very electron-rich anilines, consider performing the reaction at a lower temperature to enhance selectivity for N-H insertion. |
Issue 4: Formation of a Dark Precipitate (Aniline Polymerization)
| Potential Cause | Troubleshooting Steps |
| Oxidative Conditions | - If the reaction is not intended to be oxidative, conduct it under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the aniline. - Ensure all reagents and solvents are free of oxidizing impurities. |
| Radical Intermediates | - In photocatalytic reactions, the formation of aniline radical cations can initiate polymerization. Optimize the reaction conditions (e.g., catalyst loading, light intensity) to favor the desired reaction pathway over polymerization. - Adding a radical scavenger can help diagnose the problem, but may also inhibit the desired reaction if it proceeds through a radical mechanism. |
Quantitative Data Summary
The following table summarizes typical yields for the N-trifluoroethylation of various aniline substrates using an iron porphyrin-catalyzed system. This data can help in selecting appropriate reaction conditions and predicting outcomes for different substrates.
| Aniline Substrate | Product | Yield (%) | Reference |
| o-methylaniline | 2-methyl-N-(2,2,2-trifluoroethyl)aniline | 83 | [1] |
| p-methylaniline | 4-methyl-N-(2,2,2-trifluoroethyl)aniline | 93 | [1] |
| p-methoxyaniline | 4-methoxy-N-(2,2,2-trifluoroethyl)aniline | 88 | [1] |
| p-chloroaniline | 4-chloro-N-(2,2,2-trifluoroethyl)aniline | 75 | [1] |
| p-bromoaniline | 4-bromo-N-(2,2,2-trifluoroethyl)aniline | 72 | [1] |
| p-fluoroaniline | 4-fluoro-N-(2,2,2-trifluoroethyl)aniline | 78 | [1] |
| N-methylaniline | N-methyl-N-(2,2,2-trifluoroethyl)aniline | 75 | [1] |
| 4-bromo-N-isopropylaniline | No Reaction | 0 | [1] |
| Aniline with -NO₂ group | No Reaction | 0 | [1] |
Experimental Protocols
Key Experiment: Iron Porphyrin-Catalyzed N-Trifluoroethylation of o-methylaniline[1]
Materials:
-
o-methylaniline
-
2,2,2-trifluoroethylamine (B1214592) hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid
-
Fe(TPP)Cl (Iron(III) meso-tetra(phenyl)porphine chloride)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of CH₂Cl₂ under an air atmosphere at room temperature.
-
Add NaNO₂ (0.6 mmol) to the Schlenk tube. Stir the mixed solution at room temperature for 30 minutes.
-
Add o-methyl aniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, extract the crude product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 2-methyl-N-(2,2,2-trifluoroethyl)aniline.
Visualizations
Reaction Pathways in Aniline Trifluoroethylation
Caption: Reaction pathways in the trifluoroethylation of anilines.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2,2,2-Trifluoroethyl Trifluoroacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2,2,2-Trifluoroethyl trifluoroacetate (B77799).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, with a focus on the role of catalyst loading.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive or Insufficient Catalyst: The catalyst may be deactivated by moisture or other impurities. The catalyst loading may be too low to achieve a reasonable reaction rate. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly purified, anhydrous solvents and reagents.[1] - Incrementally increase the catalyst loading (e.g., in 1-2 mol% increments) to find the optimal concentration.[2] - For Lewis acid catalysts, which can be inhibited by hygroscopic tendencies, ensure they are handled in a dry environment.[1] |
| Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active. | - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Formation of Side Products / Low Selectivity | Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions or the decomposition of starting materials or products.[1] | - Systematically decrease the catalyst loading to see if the formation of side products is reduced. - Analyze the reaction mixture to identify the side products, which can provide insight into the undesired reaction pathway. |
| Reactive Trifluoroacetate Anion: The trifluoroacetate anion itself can be reactive under certain conditions, leading to side products.[1] | - Screen different solvents to find one that may disfavor the side reaction.[1] - Consider a different catalyst that may not generate a highly reactive trifluoroacetate species. | |
| Inconsistent Results or Poor Reproducibility | Variable Catalyst Activity: The catalyst's activity can be affected by handling and storage, leading to inconsistent results between batches. | - Handle and store the catalyst under the recommended conditions, typically in a cool, dry, and inert environment. - If possible, perform a small-scale test reaction to confirm the catalyst's activity before a large-scale experiment.[1] |
| Sensitivity to Air or Moisture: Many catalysts are sensitive to air and moisture, and even brief exposure can alter their performance. | - Employ rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line for catalyst handling. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction by product inhibition or the formation of byproducts. | - Consider a higher initial catalyst loading. - In some cases, the slow addition of the catalyst over the course of the reaction may be beneficial. |
| Product Inhibition: The product may coordinate to the catalyst, rendering it inactive. | - Review the literature for similar reactions to see if product inhibition is a known issue and if there are strategies to mitigate it. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction with 2,2,2-Trifluoroethyl trifluoroacetate?
A1: For many catalytic reactions, a good starting point is 1-5 mol% of the catalyst. However, the optimal loading is highly dependent on the specific reaction, substrate, and catalyst used. A systematic optimization is always recommended.
Q2: How does catalyst loading affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate up to a certain point. However, excessively high catalyst loading can lead to catalyst aggregation or an increase in side reactions, which may decrease the overall yield and selectivity.
Q3: Can the trifluoroacetyl group from this compound be transferred to my substrate?
A3: Yes, this compound can act as a trifluoroacetylating agent, particularly for nucleophiles like amines. The efficiency of this transfer will depend on the reaction conditions and the catalyst used.
Q4: Are there any specific types of catalysts that are commonly used with this compound?
A4: The hydrogenation of this compound has been reported to be catalyzed by an anionic tris-phosphine ruthenium hydride complex.[3] Additionally, Lewis acids can be employed to activate substrates in reactions where this compound is the reactant. The trifluoroacetate group on a metal catalyst can enhance its Lewis acidity.[4]
Q5: What are some common side reactions to be aware of?
A5: Besides the desired reaction, potential side reactions can include the hydrolysis of this compound if water is present, and undesired trifluoroacetylation of nucleophilic functional groups on the substrate or solvent.
Data Presentation
The following tables provide illustrative data on how catalyst loading can affect reaction outcomes. This data is based on general principles of catalyst optimization and may not be representative of all reactions with this compound.
Table 1: Hypothetical Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 24 | 45 | 40 |
| 2.5 | 18 | 75 | 70 |
| 5 | 12 | 95 | 90 |
| 7.5 | 12 | 95 | 88 |
| 10 | 10 | 98 | 85 |
Table 2: Illustrative Impact of Catalyst Loading on Product Selectivity
| Catalyst Loading (mol%) | Desired Product (%) | Side Product A (%) | Side Product B (%) |
| 1 | 90 | 5 | 5 |
| 2.5 | 95 | 3 | 2 |
| 5 | 92 | 6 | 2 |
| 10 | 85 | 10 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Trifluoroacetylation Reaction
This protocol describes a general method for the trifluoroacetylation of a primary or secondary amine using this compound, with a focus on optimizing the catalyst loading.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Catalyst (e.g., a Lewis acid such as Zn(OTf)₂ or a base catalyst such as DMAP)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a series of oven-dried reaction vials, each with a magnetic stir bar.
-
Under an inert atmosphere, add the amine substrate (1.0 mmol) to each vial.
-
Add the anhydrous solvent (5 mL) to each vial.
-
To each vial, add a different loading of the catalyst (e.g., 0 mol%, 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%).
-
Add this compound (1.2 mmol, 1.2 equiv.) to each vial.
-
Stir the reactions at a constant temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Once the reaction with the seemingly optimal catalyst loading is complete, quench the reactions (e.g., with saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction to determine the conversion, yield, and purity.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification Strategies for Products from 2,2,2-Trifluoroethyl Trifluoroacetate (TFETFA) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of products from reactions involving 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA). Whether you are performing trifluoroacetylation of amines, alcohols, or other nucleophiles, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of isolating your target compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from TFETFA reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | Incomplete Reaction: The trifluoroacetylation may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Consider increasing the reaction time or temperature. - Ensure the TFETFA reagent is of high purity and handled under anhydrous conditions. |
| Product Volatility: The desired product may be volatile and lost during solvent removal. | - Use a rotary evaporator with a cooled trap and apply vacuum cautiously. - For highly volatile compounds, consider distillation or Kugelrohr apparatus for solvent removal.[1] | |
| Hydrolysis of Product: The trifluoroacetyl group can be labile under certain pH conditions. | - Perform aqueous workup with neutral or slightly acidic water. Avoid strong bases. - Minimize the contact time of the product with aqueous phases. | |
| Presence of Multiple Spots on TLC After Purification | Incomplete Separation of Byproducts: Common byproducts include unreacted starting materials, 2,2,2-trifluoroethanol (B45653), and trifluoroacetic acid. | - Optimize flash chromatography conditions (see Table 1 for solvent systems). - Consider an acidic or basic wash during the extractive workup to remove acidic or basic impurities. - For persistent impurities, recrystallization or preparative HPLC may be necessary. |
| Product Decomposition on Silica (B1680970) Gel: Some trifluoroacetylated compounds can be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. - Use alternative stationary phases like alumina (B75360) or reversed-phase silica (C18).[2] | |
| Difficulty in Removing 2,2,2-Trifluoroethanol | Azeotrope Formation: 2,2,2-Trifluoroethanol can form azeotropes with some organic solvents and the product itself, making its removal by simple distillation difficult.[3] | - Use a high-vacuum line for an extended period to remove residual 2,2,2-trifluoroethanol. - Perform multiple co-evaporations with a low-boiling solvent like dichloromethane (B109758) or diethyl ether. - For stubborn cases, treatment with molecular sieves (3Å or 4Å) can be effective.[3] |
| Product "Oils Out" During Recrystallization | Inappropriate Solvent System: The chosen solvent may have a boiling point higher than the melting point of the product, or the product may have high solubility even at low temperatures. | - Screen a variety of solvent systems, including solvent pairs (e.g., hexane/ethyl acetate (B1210297), toluene/hexane). - Try cooling the solution very slowly and scratching the inside of the flask to induce crystallization. - If the product is an oil at room temperature, purification by chromatography is the preferred method. |
| Broad Peaks in HPLC or GC Analysis | Tautomerism: Some trifluoroacetylated compounds, particularly β-ketoesters, can exist as a mixture of keto-enol tautomers, which may interconvert on the chromatographic timescale. | - Modify the mobile phase by adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) or base to favor one tautomeric form. - Lower the column temperature to slow down the rate of interconversion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a reaction using TFETFA?
A1: The most common byproducts are unreacted starting materials (amine, alcohol, etc.), 2,2,2-trifluoroethanol (from the trifluoroethoxy leaving group), and trifluoroacetic acid (from hydrolysis of TFETFA or the product).
Q2: How can I remove unreacted amine from my N-trifluoroacetylated product?
A2: An acidic wash during the extractive workup is highly effective. Dilute hydrochloric acid (e.g., 1 M HCl) will protonate the basic amine, making it water-soluble and easily separable in the aqueous layer.
Q3: My trifluoroacetylated product seems to be water-soluble. How can I extract it from the aqueous layer?
A3: If your product has some water solubility, you can improve extraction efficiency by saturating the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase. Alternatively, using a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, can be beneficial.
Q4: Is it necessary to perform the TFETFA reaction under inert atmosphere?
A4: While TFETFA itself is not particularly sensitive to air, it is sensitive to moisture. Hydrolysis of TFETFA will generate trifluoroacetic acid, which can complicate the reaction and purification. Therefore, it is good practice to use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to ensure high yields and simplify purification.
Q5: Can I use distillation to purify my trifluoroacetylated product?
A5: Distillation can be a suitable method for volatile and thermally stable trifluoroacetylated products. However, many trifluoroacetylated compounds have high boiling points or may decompose at elevated temperatures. It is crucial to determine the boiling point and thermal stability of your product before attempting distillation. For less volatile compounds, flash chromatography or recrystallization are generally preferred.
Data Presentation
Table 1: Recommended Flash Chromatography Solvent Systems
| Product Class | Typical Solvent System (v/v) | Typical Rf Range | Notes |
| N-Trifluoroacetylated Aliphatic Amines | 5-20% Ethyl Acetate in Hexane | 0.2 - 0.4 | Polarity can be adjusted based on the specific amine. |
| N-Trifluoroacetylated Anilines | 10-30% Ethyl Acetate in Hexane | 0.3 - 0.5 | Generally more polar than their aliphatic counterparts. |
| Trifluoroacetate Esters of Primary Alcohols | 2-10% Ethyl Acetate in Hexane | 0.4 - 0.6 | These esters are often non-polar. |
| Trifluoroacetate Esters of Secondary Alcohols | 5-15% Ethyl Acetate in Hexane | 0.3 - 0.5 | Polarity will depend on the sterics of the alcohol. |
| Trifluoroacetate Esters of Phenols | 10-25% Ethyl Acetate in Hexane | 0.2 - 0.4 | More polar than aliphatic alcohol esters. |
Note: Rf values are approximate and can vary depending on the specific compound, silica gel activity, and TLC plate manufacturer. It is always recommended to determine the optimal solvent system by TLC before performing flash chromatography.
Experimental Protocols
Protocol 1: General Extractive Workup for TFETFA Reactions
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any trifluoroacetic acid.
-
Water.
-
Brine (saturated aqueous sodium chloride) to facilitate phase separation and remove residual water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (refer to Table 1 for starting points).
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include hexane, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Visualizations
Caption: General purification workflow for products from TFETFA reactions.
Caption: Troubleshooting decision tree for byproduct removal.
References
Technical Support Center: Managing Reactions with 2,2,2-Trifluoroethyl Trifluoroacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethyl trifluoroacetate (B77799). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those related to the moisture sensitivity of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,2-Trifluoroethyl trifluoroacetate and what are its primary applications?
A1: this compound (TFETFA), with the chemical formula CF₃CO₂CH₂CF₃, is a highly reactive trifluoroacetylating agent.[1][2] It is primarily used in organic synthesis to introduce a trifluoroacetyl group to various nucleophiles, such as alcohols and amines. This modification is valuable in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.[3]
Q2: Why is this compound considered moisture-sensitive?
A2: this compound is highly susceptible to hydrolysis. In the presence of water, it can decompose into trifluoroacetic acid and 2,2,2-trifluoroethanol. This reaction not only consumes the reagent but also introduces acidic byproducts that can interfere with the desired chemical transformation, leading to lower yields and the formation of impurities.[4]
Q3: What are the signs that moisture has compromised my reaction?
A3: Several indicators may suggest that moisture has negatively impacted your reaction:
-
Low Yield: A significant decrease in the expected yield of your trifluoroacetylated product is a primary sign.
-
Presence of Side Products: The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) corresponding to trifluoroacetic acid, 2,2,2-trifluoroethanol, or other byproducts.
-
Inconsistent Results: High variability in yields and product purity between batches can often be traced back to inconsistent levels of moisture.
-
Reaction Fails to Initiate or Go to Completion: Water can consume the reagent before it has a chance to react with your substrate.
Q4: How should I properly store and handle this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best stored in a desiccator to protect it from atmospheric moisture. When handling the reagent, always use dry glassware and syringes, and work under an inert atmosphere, for instance, in a glovebox or using a Schlenk line.[5]
Troubleshooting Guide
This section addresses specific problems that may arise during reactions with this compound and offers targeted solutions.
Issue 1: Low or No Yield of the Desired Trifluoroacetylated Product
Low yields are the most common problem when working with moisture-sensitive reagents. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yields.
| Possible Cause | Recommended Solution |
| Moisture in Solvents or Reagents | Use anhydrous solvents with a water content of <50 ppm, verified by Karl Fischer titration.[6][7] Dry solvents over activated molecular sieves (3Å or 4Å, depending on the solvent).[8][9][10] Use a fresh bottle of this compound or purify the existing stock. |
| Improper Reaction Setup | Thoroughly dry all glassware in an oven (e.g., >100 °C) and cool under a stream of inert gas. Perform the reaction under an inert atmosphere using a Schlenk line or in a glovebox.[5][11] |
| Suboptimal Reaction Conditions | The reaction may require optimization of temperature and time. Monitor the reaction progress by TLC, GC, or NMR to determine the optimal endpoint. |
| Product Loss During Workup | Minimize the use of aqueous solutions during the workup. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer and perform the wash quickly at low temperatures. Ensure complete extraction of the product from the aqueous layer. |
Issue 2: Formation of Significant Byproducts
The primary byproduct from the reaction of this compound with water is trifluoroacetic acid and 2,2,2-trifluoroethanol.
| Observed Byproduct | Likely Cause | Mitigation Strategy |
| Trifluoroacetic Acid (TFA) | Hydrolysis of this compound by trace amounts of water. | Rigorously exclude water from the reaction by using anhydrous solvents and inert atmosphere techniques.[5] Add a non-nucleophilic base to the reaction to scavenge any in-situ generated acid, if compatible with the reaction chemistry. |
| 2,2,2-Trifluoroethanol | Hydrolysis of this compound. | Follow the same mitigation strategies as for the formation of TFA. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Ensure the correct stoichiometry of reactants. Consider a slight excess of the trifluoroacetylating agent. Optimize reaction temperature and time based on reaction monitoring. |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of an Alcohol under Anhydrous Conditions
This protocol provides a general method for the trifluoroacetylation of a primary or secondary alcohol using this compound.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) (or other suitable anhydrous solvent)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (optional, as a non-nucleophilic base)
-
Schlenk flask and Schlenk line setup
-
Dry syringes and needles
Workflow Diagram:
Caption: General workflow for a moisture-sensitive trifluoroacetylation reaction.
Procedure:
-
Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon connected to a Schlenk line.
-
Reaction Setup: Under a positive pressure of inert gas, add the alcohol substrate (1.0 eq.) to the Schlenk flask, followed by anhydrous DCM via a dry syringe.
-
Reagent Addition: If using a base, add anhydrous pyridine or triethylamine (1.2 eq.) to the stirred solution via a dry syringe. Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 - 1.5 eq.) dropwise to the reaction mixture using a dry syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Drying an Organic Solvent with Molecular Sieves
Materials:
-
Solvent to be dried (e.g., Dichloromethane, Tetrahydrofuran)
-
3Å or 4Å Molecular Sieves
-
Schlenk flask or other suitable oven-dried flask with a septum-sealed sidearm.
Procedure:
-
Activation of Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at >300 °C for at least 3 hours under a flow of nitrogen or under vacuum.[10] Alternatively, heat in a sand bath to 180-200 °C under vacuum for 8-12 hours.[8]
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
Solvent Drying: Add the activated molecular sieves to a flask of the solvent (typically 5-10% w/v).[10]
-
Seal the flask and allow it to stand for at least 24 hours before use. For some solvents like THF, a longer drying time may be necessary.[10]
-
Storage: Store the dried solvent over the molecular sieves in a tightly sealed container, preferably in a desiccator.
-
Dispensing: Use a dry syringe or cannula to transfer the anhydrous solvent for your reaction.[12]
| Solvent | Recommended Molecular Sieve Type | Typical Drying Time |
| Dichloromethane (DCM) | 4Å | 24 hours |
| Tetrahydrofuran (THF) | 3Å or 4Å | 3 days |
| Acetonitrile | 3Å | 24 hours |
| Toluene | 4Å | 24 hours |
| Methanol/Ethanol | 3Å | 5 days |
Data adapted from literature sources.[8][9][10]
Protocol 3: Quantification of Water in Solvents by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining trace amounts of water in a sample.[6][7]
Principle: The titration is based on the Bunsen reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in a suitable solvent (typically methanol).
General Procedure (Volumetric Titration):
-
Titrator Preparation: Place the Karl Fischer solvent (e.g., methanol) into the titration cell and pre-titrate to dryness with the Karl Fischer titrant to eliminate any residual water in the cell.
-
Sample Addition: Inject a known weight or volume of the organic solvent sample into the titration cell using a dry syringe.
-
Titration: Start the titration. The titrant is added until all the water in the sample has reacted, which is indicated by an electrochemical endpoint.
-
Calculation: The instrument calculates the water content based on the volume of titrant consumed and its known concentration.
For very low water content (<0.1%), coulometric Karl Fischer titration is the preferred method, where iodine is generated electrochemically.
References
- 1. 2,2,2-三氟乙基三氟乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of 2,2,2-trifluoroethyl hydrogen 3,6-dimethylphthalate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. measurlabs.com [measurlabs.com]
- 7. mt.com [mt.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 2,2,2-Trifluoroethyl trifluoroacetate (TFETFA) Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) during storage.
Troubleshooting Guides
Issue: Suspected Decomposition of TFETFA
Q1: I suspect my stored 2,2,2-Trifluoroethyl trifluoroacetate (TFETFA) has decomposed. What are the typical signs of degradation?
A1: Decomposition of TFETFA primarily occurs through hydrolysis, which breaks the ester bond. The tell-tale signs of degradation include:
-
Changes in Physical Appearance: The clear, colorless liquid may become cloudy or show a slight color change.
-
Acrid Odor: You may notice a sharp, acidic odor due to the formation of trifluoroacetic acid.
-
pH Shift: If you were to measure the pH of an aqueous extract, it would be acidic.
-
Inconsistent Experimental Results: Decomposed TFETFA will lead to inaccuracies and inconsistencies in your experiments, such as unexpected side products or lower yields.
-
Presence of Impurities in Analytical Tests: Analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the presence of degradation products.
Q2: What are the primary decomposition products of TFETFA?
A2: The main decomposition pathway for TFETFA is hydrolysis, which yields trifluoroacetic acid and 2,2,2-trifluoroethanol. This reaction is catalyzed by the presence of water.
Frequently Asked Questions (FAQs)
Storage Conditions
Q3: What are the ideal storage conditions for this compound to minimize decomposition?
A3: To ensure the long-term stability of TFETFA, it is crucial to store it under the following conditions. Most fluorinated compounds are sensitive to heat and should be stored at low temperatures to prevent degradation[1].
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of hydrolysis and prevents potential volatilization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | TFETFA is hygroscopic; an inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Prevents moisture ingress and protects the compound from light, which can catalyze degradation. PTFE liners offer excellent chemical resistance.[1] |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources | TFETFA is a flammable liquid. |
Q4: I don't have access to an inert gas atmosphere. What are my options?
A4: If an inert gas atmosphere is not feasible, the most critical factor to control is moisture. Use a container with a very tight seal and consider adding a desiccant to a secondary containment unit (e.g., a desiccator cabinet) where you store your TFETFA bottle. It is also advisable to use smaller-sized bottles to minimize the headspace and frequency of opening.
Use of Desiccants
Q5: What type of desiccant is best for storing TFETFA?
A5: Molecular sieves are the most effective desiccants for this purpose. They are highly efficient at adsorbing water, even at low humidity levels.
| Desiccant Type | Pore Size | Suitability for TFETFA Storage |
| Molecular Sieves | 3Å or 4Å | Highly Recommended. 3Å sieves are particularly effective as they exclude most organic molecules while readily adsorbing water. |
| Silica Gel | Variable | Good. Can be used, but may not be as effective as molecular sieves in achieving a very low-moisture environment. |
| Calcium Chloride | N/A | Not Recommended. Can be too aggressive and may interact with the ester. |
Q6: Can I add desiccant directly to my bottle of TFETFA?
A6: It is generally not recommended to add desiccants directly to the liquid TFETFA. The desiccant could potentially introduce particulate matter or act as a surface for localized reactions. The best practice is to store the sealed TFETFA container inside a larger desiccator containing the desiccant.
Handling and Usage
Q7: How should I handle TFETFA to prevent introducing moisture?
A7: To prevent moisture contamination during use:
-
Allow the refrigerated bottle to warm to room temperature before opening to prevent condensation from forming inside.
-
Work in a dry, low-humidity environment, such as a glove box or under a stream of dry inert gas.
-
Use dry syringes or cannulas for transferring the liquid.
-
Promptly and tightly reseal the bottle after use.
References
Byproduct formation in the synthesis of trifluoroethyl esters
Welcome to the Technical Support Center for the synthesis of trifluoroethyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of trifluoroethyl esters?
The most frequently encountered byproducts depend on the synthetic route employed.
-
Fischer Esterification (from carboxylic acid and 2,2,2-trifluoroethanol):
-
Unreacted 2,2,2-trifluoroethanol (B45653): Due to the equilibrium nature of the Fischer esterification, incomplete conversion is common, leaving residual trifluoroethanol.[1] Its removal can be challenging due to the formation of azeotropes with the final ester product.
-
Water: As a product of the esterification reaction, water can shift the equilibrium back towards the starting materials, limiting the yield.[1]
-
Bis(2,2,2-trifluoroethyl) ether: While 2,2,2-trifluoroethanol is relatively stable to dehydration, under harsh acidic conditions and elevated temperatures, the formation of this ether is a possibility. Secondary alcohols are generally more prone to this side reaction.[2]
-
Trifluoroacetylated byproducts: If trifluoroacetic acid is used as a catalyst with another carboxylic acid, competitive esterification can lead to the formation of the trifluoroacetate (B77799) ester of the desired alcohol.[3]
-
-
From Acyl Chlorides or Anhydrides:
-
Hydrogen Chloride (from acyl chlorides): This is a stoichiometric byproduct that needs to be neutralized or removed.[4][5][6]
-
Trifluoroacetic Acid (from trifluoroacetic anhydride): When using trifluoroacetic anhydride (B1165640) as a promoter or reagent, trifluoroacetic acid is a common byproduct.
-
Acyl Fluoride Byproducts: In some cases, the formation of small amounts of acyl fluorides has been observed as byproducts.[7]
-
Q2: I'm observing low yields in my Fischer esterification of a carboxylic acid with 2,2,2-trifluoroethanol. What are the likely causes and how can I improve it?
Low yields in Fischer esterification are often due to the equilibrium limitations of the reaction and the presence of water.[1] Here are some common causes and solutions:
| Possible Cause | Explanation | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. Without driving the reaction forward, it will reach an equilibrium with significant amounts of starting materials remaining.[1] | Use a large excess of one reactant (typically the less expensive one, often the alcohol). Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Presence of Water | Water is a product of the reaction. Its accumulation will shift the equilibrium to the left (hydrolysis of the ester), reducing the yield.[1] | Ensure all reactants and solvents are anhydrous. Use a dehydrating agent or a Dean-Stark trap to remove water as it forms. |
| Inefficient Catalysis | An insufficient amount or an inactive catalyst will result in a slow reaction that does not reach equilibrium in a reasonable time. | Use a suitable acid catalyst such as concentrated sulfuric acid, p-toluenesulfonic acid, or a strong acidic ion-exchange resin.[8][9] Ensure the catalyst is not deactivated. |
| Steric Hindrance | Bulky groups on the carboxylic acid or the alcohol can hinder the approach of the reactants, slowing down the reaction rate. | Increase the reaction time and/or temperature. Consider using a more reactive derivative of the carboxylic acid, such as an acyl chloride. |
| Low Reactivity of 2,2,2-Trifluoroethanol | The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the hydroxyl group in 2,2,2-trifluoroethanol, making it less reactive than non-fluorinated alcohols. | Use more forcing reaction conditions (higher temperature, longer reaction time) and an effective catalyst. Alternatively, activate the carboxylic acid as an acyl chloride or anhydride. |
Q3: I'm having difficulty purifying my trifluoroethyl ester. What are some common challenges and how can I address them?
A primary challenge in the purification of trifluoroethyl esters is the removal of unreacted 2,2,2-trifluoroethanol due to the formation of azeotropes.[8]
| Issue | Recommended Solution |
| Azeotrope with 2,2,2-Trifluoroethanol | Simple distillation is often ineffective at separating the ester from the unreacted alcohol. |
| Residual Acid Catalyst | Acid catalysts like sulfuric acid must be removed to prevent product degradation during storage or distillation. |
| Water from Workup | The aqueous workup will introduce water into the organic layer. |
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
If your GC-MS analysis of the crude reaction mixture shows unexpected peaks, consider the following possibilities:
| Observation | Potential Cause | Troubleshooting Steps |
| Peak corresponding to the mass of bis(2,2,2-trifluoroethyl) ether | Ether formation from the dehydration of 2,2,2-trifluoroethanol, especially under harsh acidic conditions and high temperatures.[2] | Reduce the reaction temperature. Use a milder acid catalyst or a shorter reaction time. |
| Peak corresponding to the trifluoroacetate ester of your starting alcohol | If using trifluoroacetic acid as a catalyst with a different carboxylic acid, competitive esterification may have occurred.[3] | Use a non-trifluoroacetic acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. |
| Broad peaks or tailing peaks for the ester | This could be due to active sites in the GC inlet or column, or a mismatch between the sample solvent and the stationary phase.[10] | Perform inlet maintenance (replace the liner, septum, and O-ring). Trim the first few centimeters of the GC column. Ensure the sample is dissolved in an appropriate solvent. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Trifluoroacetate via Fischer Esterification
This protocol is based on a standard Fischer esterification procedure.
Materials:
-
Trifluoroacetic acid (114 g)
-
Absolute ethanol (B145695) (138 g)
-
Concentrated sulfuric acid (5 mL)
-
Anhydrous calcium chloride
-
Anhydrous sodium sulfate
-
5% Sodium carbonate solution
Procedure:
-
Combine trifluoroacetic acid, absolute ethanol, and concentrated sulfuric acid in a 500 mL round-bottom flask.
-
Attach a reflux condenser and heat the mixture at reflux for 3 hours.
-
After reflux, arrange the apparatus for distillation and collect the fraction boiling around 70°C.
-
Wash the crude distillate with 100 mL of cold 5% sodium carbonate solution.
-
Dry the organic layer first over anhydrous calcium chloride and then overnight with anhydrous sodium sulfate.
-
Purify the dried product by fractional distillation, collecting the fraction boiling at 59-61°C.
Expected Yield: Approximately 62.5% (89 g).[8]
Protocol 2: Synthesis of Ethyl Trifluoroacetate from Trifluoroacetyl Chloride
This method offers a higher yield and avoids the equilibrium limitations of Fischer esterification.
Materials:
-
Ethanol (88 g)
-
Trifluoroacetyl chloride gas
-
Hydrochloric acid absorption setup
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer, thermometer, gas inlet, and a rectification column connected to a condenser and an HCl absorption device, add 88 g of ethanol.
-
Heat the ethanol to 35°C and introduce trifluoroacetyl chloride gas at a rate of 2 g/min .
-
After 60 minutes at 35°C, begin the dropwise addition of ethanol at a rate of 0.31 g/min .
-
Gradually increase the temperature to 58°C and carry out reactive distillation to collect the ethyl trifluoroacetate product.
-
The byproduct, hydrogen chloride gas, is absorbed in the HCl trap.
-
The reaction is typically run for approximately 160 minutes.
Expected Purity and Yield: 97.93% purity with a yield of 97.86%.[4]
Visualizations
Caption: Byproduct formation pathways in Fischer esterification.
Caption: A logical workflow for troubleshooting trifluoroethyl ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US6278015B1 - Process for trifluoroacetate esters and thioesters - Google Patents [patents.google.com]
- 7. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Reaction Rates of Sluggish Trifluoroethylation Reactions
Welcome to the Technical Support Center for trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments. The strategic incorporation of the trifluoroethyl (-CH2CF3) group is a critical strategy in medicinal chemistry and materials science due to its unique electronic and physiological properties.[1][2] However, achieving efficient trifluoroethylation can be challenging. This guide provides answers to frequently asked questions and detailed troubleshooting advice to enhance the rates of sluggish reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoroethylation experiments in a question-and-answer format.
Question 1: My trifluoroethylation reaction is very slow or not proceeding to completion. What are the common causes and how can I improve the reaction rate?
Answer: Sluggish reaction rates are a common challenge in trifluoroethylation. Several factors related to the reagents, catalyst, solvent, and temperature can contribute to this issue. Here’s a step-by-step troubleshooting guide:
-
Re-evaluate your Trifluoroethylating Agent: The choice of the trifluoroethylating agent is critical.
-
For N-trifluoroethylation of amines: Using trifluoroacetic acid (TFA) in the presence of a silane (B1218182) reducing agent is a practical, catalyst-free method.[3][4] If this is slow, consider alternative reagents.
-
For C-H trifluoroethylation: Hypervalent iodine reagents, such as trifluoroethyl(mesityl)iodonium triflate, are highly reactive electrophilic sources and can significantly accelerate the reaction, often under mild conditions with a palladium catalyst.[5][6]
-
In situ generation of 2,2,2-trifluorodiazoethane: This can be a greener and safer approach for O- and S-trifluoroethylation, offering rapid reaction times.[7]
-
-
Catalyst Selection and Activity:
-
Metal-catalyzed reactions: If you are using a metal catalyst (e.g., Palladium, Nickel, Iron), ensure it is active.[5][8][9] Consider trying a different ligand or a different metal catalyst system. For instance, nickel catalysts have been shown to be effective for the trifluoroethylation of (hetero)aryl bromides and chlorides.[8]
-
Catalyst-free methods: If you are using a catalyst-free method with TFA, the reaction rate can sometimes be inherently slow.[4] Increasing the temperature or changing the silane reductant might help.
-
-
Solvent Effects: The choice of solvent can dramatically impact the reaction rate.
-
Polar aprotic solvents like DMF or THF are commonly used.[10] However, for certain reactions, other solvents may be more effective. For instance, in some catalyst-free trifluoroethylations of amines, toluene (B28343) is a suitable solvent.[3] It is crucial to ensure your solvent is anhydrous, as water can inhibit many of these reactions.[10]
-
-
Temperature Optimization: Many trifluoroethylation reactions are sensitive to temperature.
-
If the reaction is sluggish at room temperature, cautiously increasing the temperature may enhance the rate. For example, some catalyst-free trifluoroethylations of amines are conducted at 70°C.[3]
-
Question 2: I am observing significant side product formation in my trifluoroethylation reaction. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can significantly reduce the yield of your desired trifluoroethylated product. Common side reactions include elimination, over-alkylation, and reactions with the solvent.
-
β-Fluoride Elimination: Trifluoroethylmetal intermediates can undergo β-fluoride elimination, which is a common decomposition pathway.[8] To minimize this:
-
Choose a catalyst and ligand system that promotes rapid reductive elimination over β-fluoride elimination.
-
Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
-
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction.[11] To address this:
-
Carefully control the stoichiometry of your reagents.
-
Adjust the rate of addition of one of the coupling partners.
-
-
Solvent Reactivity: Some solvents can react with the reagents or intermediates. For example, triflic anhydride (B1165640) can react with DMF.[12] If you suspect solvent reactivity, consider switching to a more inert solvent like acetonitrile (B52724) or dichloromethane.
Question 3: My substrate has multiple reactive sites. How can I achieve selective trifluoroethylation?
Answer: Achieving chemoselectivity is crucial when working with multifunctional substrates.
-
Directing Groups: For C-H trifluoroethylation of aromatic compounds, using a directing group can effectively control the regioselectivity of the reaction.[13]
-
Protecting Groups: If your substrate contains sensitive functional groups (e.g., amines, alcohols), consider using protecting groups to prevent unwanted side reactions.
-
Reaction Conditions: Fine-tuning the reaction conditions, such as the catalyst, solvent, and temperature, can often favor the desired transformation. For example, a metal- and additive-free method using triflic acid has been developed for the chemoselective O- and S-trifluoroethylation of oxindoles and related compounds.[7]
Quantitative Data Summary
The following tables summarize quantitative data from key experiments to help you select optimal reaction conditions.
Table 1: Comparison of Catalytic Systems for N-Trifluoroethylation of Anilines
| Catalyst System | Trifluoroethyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iron(III) porphyrin | 2,2,2-trifluoroethylamine (B1214592) hydrochloride | Aqueous solution | Not specified | 45-93 | [14] |
| None (Catalyst-free) | Trifluoroacetic acid / PhSiH₃ | Toluene | 70 | Varies (substrate dependent) | [3] |
Table 2: Conditions for Palladium-Catalyzed C-H Trifluoroethylation of Aromatic Compounds
| Substrate Type | Trifluoroethylating Reagent | Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anilides | Trifluoroethyl(mesityl)iodonium salt | Pd(OAc)₂ | None | Not specified | 25 | 1.5-3 | up to 95 | [5] |
| Benzo[h]quinolines | Trifluoroethyl(mesityl)iodonium triflate | [Pd(OAc)(bzq)]₂ | None | Not specified | Room Temp | Rapid | Moderate to High | [15] |
Experimental Protocols
Protocol 1: Catalyst-Free Reductive Trifluoroethylation of Amines with Trifluoroacetic Acid
This protocol is adapted from a method known for its practicality and functional group tolerance.[3][4]
Materials:
-
Amine (0.50 mmol)
-
Aldehyde (0.50 mmol, for three-component coupling)
-
Toluene (0.5 mL)
-
Phenylsilane (B129415) (PhSiH₃) (0.25 mmol initially, then 2.0 mmol)
-
Trifluoroacetic acid (TFA) (0.875 mmol)
Procedure:
-
In a standard laboratory vial, mix the amine (0.50 mmol) and aldehyde (0.50 mmol) neat.
-
Add toluene (0.5 mL) and phenylsilane (0.25 mmol).
-
Stir the mixture for 10 minutes at 70°C.
-
Add trifluoroacetic acid (0.875 mmol) followed by an additional portion of phenylsilane (2.0 mmol).
-
Continue heating the reaction at 70°C for 16 hours.
-
Upon completion, concentrate the reaction mixture.
-
Dissolve the crude material in ether and wash with a saturated sodium bicarbonate solution.
-
Purify the product by column chromatography.
Note: This reaction is reported to be tolerant to moisture and oxygen, and can be performed in conventional glassware.[4]
Protocol 2: Palladium-Catalyzed C-H Trifluoroethylation of Anilides
This protocol utilizes a highly reactive hypervalent iodine reagent for efficient trifluoroethylation under mild conditions.[5]
Materials:
-
Anilide substrate
-
Trifluoroethyl(mesityl)iodonium salt
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Appropriate solvent (e.g., dichloroethane)
Procedure:
-
To a reaction vessel, add the anilide substrate, trifluoroethyl(mesityl)iodonium salt, and palladium(II) acetate.
-
Add the solvent under an inert atmosphere.
-
Stir the reaction mixture at 25°C for 1.5 to 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Troubleshooting Workflow for Sluggish Trifluoroethylation Reactions
Caption: A troubleshooting workflow for diagnosing and solving sluggish trifluoroethylation reactions.
Decision Tree for Selecting a Trifluoroethylation Strategy
Caption: A decision tree to guide the selection of a suitable trifluoroethylation strategy.
References
- 1. irejournals.com [irejournals.com]
- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal- and additive-free TfOH catalyzed chemoselective O- and S-trifluoroethylation of oxindoles, isoindolines and thio-oxindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 2,2,2-Trifluoroethyl trifluoroacetate Mediated Reactions
Welcome to the technical support center for 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly low conversion rates, that may be encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My trifluoroacetylation reaction using TFETFA is showing low conversion. What are the most common causes?
Low conversion in TFETFA-mediated reactions, typically the introduction of a trifluoroacetyl group onto an alcohol or amine, can stem from several factors. The primary areas to investigate are:
-
Substrate Reactivity: Sterically hindered or electron-deficient substrates may react sluggishly.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst loading can significantly impact yield.
-
Presence of Moisture: TFETFA and related reagents can be sensitive to water, leading to hydrolysis and reduced efficiency.
-
Catalyst Inefficiency: If a catalyst is used, it may be inappropriate for the substrate or may have deactivated.
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
Q2: How does the reactivity of the substrate affect the conversion rate?
The structure of your substrate plays a crucial role.
-
Alcohols: Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols are often unreactive under standard conditions.
-
Amines: Primary amines are typically more nucleophilic and react more readily than secondary amines. Aromatic amines, being less nucleophilic than aliphatic amines, may require more forcing conditions.
Troubleshooting Suggestion: For less reactive substrates, consider increasing the reaction temperature, extending the reaction time, or using a more effective catalyst or activating agent.
Q3: What are the optimal reaction conditions for trifluoroacetylation using TFETFA?
Optimal conditions are substrate-dependent. However, a good starting point for optimization is often room temperature.
| Parameter | Typical Range for Alcohols | Typical Range for Amines | Notes |
| Temperature | 0 °C to Room Temperature | 0 °C to 70 °C | Higher temperatures may be needed for less reactive substrates, but can also lead to side reactions. |
| Reaction Time | 45 min to 24 hours | 1 to 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
| Catalyst | Often not required; TFA (catalytic) | Often not required; base (e.g., Et3N, pyridine) may be used | Catalyst choice is highly dependent on the specific reaction. |
| Solvent | Anhydrous CH2Cl2, THF | Anhydrous CH2Cl2, THF, Dioxane | Ensure solvents are anhydrous to prevent hydrolysis. |
Q4: I suspect moisture is affecting my reaction. How can I mitigate this?
Moisture can lead to the hydrolysis of TFETFA to trifluoroacetic acid and 2,2,2-trifluoroethanol, reducing the amount of active reagent available.
Troubleshooting Workflow for Moisture-Sensitive Reactions:
Caption: Workflow for addressing moisture sensitivity in TFETFA reactions.
Q5: Are there any common side reactions to be aware of?
Besides hydrolysis of the reagent, potential side reactions include:
-
Over-acylation: In molecules with multiple nucleophilic sites, di- or poly-acylation can occur. Using a controlled stoichiometry of TFETFA can help minimize this.
-
Elimination: For certain substrates, elimination reactions can compete with the desired substitution, especially at elevated temperatures.
-
Trifluoroacetylation of Solvent or Catalyst: While less common, highly nucleophilic solvents or catalysts could potentially react with TFETFA.
Q6: My reaction is complete, but the isolated yield is low. What could be the issue?
Low isolated yield despite good conversion can be due to issues during work-up and purification.
-
Product Volatility: Some trifluoroacetylated products can be volatile. Avoid excessive heat during solvent removal.
-
Hydrolysis during Work-up: Aqueous work-ups, especially under basic or strongly acidic conditions, can lead to the cleavage of the trifluoroacetyl group.
-
Emulsion Formation: During extraction, emulsions can form, leading to product loss.
Troubleshooting Suggestion: Use a gentle work-up procedure, such as washing with saturated sodium bicarbonate solution, followed by brine, and drying over an anhydrous salt like Na2SO4 or MgSO4. For purification, column chromatography on silica (B1680970) gel is often effective.
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of a Primary Alcohol
This protocol outlines a general method for the protection of a primary alcohol using TFETFA.
Materials:
-
Primary alcohol
-
2,2,2-Trifluoroethyl trifluoroacetate (TFETFA)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) in anhydrous CH2Cl2 (5 mL) in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add this compound (1.2 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Trifluoroacetylation of a Primary Amine
This protocol provides a general method for the protection of a primary amine.
Materials:
-
Primary amine
-
This compound (TFETFA)
-
Triethylamine (B128534) (Et3N) or Pyridine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in anhydrous THF (5 mL) in an oven-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 mmol, 1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 mmol, 1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated NaHCO3 solution (10 mL).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to afford the crude N-trifluoroacetylated product.
-
Purify by recrystallization or column chromatography as needed.
Visualizing Reaction Pathways and Troubleshooting
Caption: General workflow for a TFETFA-mediated trifluoroacetylation reaction.
Caption: Logical troubleshooting tree for low conversion in TFETFA reactions.
Technical Support Center: Scalability of Trifluoroethylation Protocols
Welcome to the technical support center for trifluoroethylation protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up trifluoroethylation reactions from the laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: My trifluoroethylation reaction is highly exothermic, and I'm concerned about thermal runaway at a larger scale. What are the best strategies to manage this?
A1: Exothermic reactions are a primary safety concern during the scale-up of trifluoroethylation. A significant increase in reaction volume leads to a decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[1] This can result in localized hot spots, leading to side reactions, reduced yield, and potentially a dangerous thermal runaway.[1]
Troubleshooting Strategies:
-
Improved Reactor Design: Employ jacketed reactors with efficient overhead stirring and a reliable cooling system to enhance heat transfer.
-
Slow Reagent Addition: Add the trifluoroethylating agent at a controlled rate to manage the rate of heat evolution.
-
Continuous Flow Chemistry: Transitioning to a continuous flow setup offers superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors.[1][2][3] This allows for precise temperature control, even for highly exothermic reactions.[1]
-
Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to determine the heat of reaction and predict the thermal behavior at a larger scale. This data is crucial for designing a safe and efficient cooling strategy.
Q2: I'm observing a significant drop in yield and an increase in byproducts when I scale up my trifluoroethylation. What could be the cause?
A2: A decrease in yield and purity upon scale-up is often attributed to mixing inefficiencies and localized concentration gradients. In large reactors, achieving homogeneous mixing can be challenging, leading to areas where reactants are not in the optimal stoichiometric ratio.
Troubleshooting Strategies:
-
Optimize Stirring: Ensure vigorous and efficient stirring. The type of impeller, stirring speed, and baffle design may need to be optimized for the larger vessel.
-
Multiple Injection Points: For very large reactors, consider using multiple injection points for the limiting reagent to ensure rapid and even distribution.
-
Continuous Flow Reactors: As mentioned previously, the excellent mixing characteristics of microreactors in continuous flow systems can often mitigate these issues.[2][3]
Q3: The cost of my trifluoroethylating agent is prohibitive for large-scale synthesis. Are there more cost-effective alternatives?
A3: Reagent cost is a major hurdle in the industrial application of many trifluoroethylation protocols. While specialized reagents like hypervalent iodine compounds can be highly effective, their multi-step synthesis and high cost often limit their use to small-scale applications.
Cost-Effective Alternatives and Strategies:
-
Commodity Chemicals: Explore protocols that utilize readily available and less expensive trifluoroethyl sources, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate.
-
Catalytic Methods: Employ catalytic methods that use a substoichiometric amount of a catalyst with a cheaper trifluoroethyl source.
-
Process Optimization: Optimize the reaction to maximize the yield based on the expensive reagent, and implement efficient recycling of any unreacted starting materials or catalysts.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of trifluoroethylation reactions.
| Observation | Potential Cause | Suggested Solution |
| Low or Inconsistent Yield | Inefficient mixing, poor temperature control, reagent degradation. | Optimize stirring parameters, improve reactor cooling, ensure high-purity, dry reagents and solvents. Consider a continuous flow setup for better control.[1] |
| Formation of Byproducts | Localized high concentrations of reagents, "hot spots" due to poor heat dissipation. | Slow, controlled addition of reagents, enhanced cooling, use of a more selective catalyst. |
| Reaction Stalls | Catalyst deactivation, insufficient reagent. | Use higher purity reagents, perform catalyst stability studies, ensure accurate stoichiometry. |
| Safety Concerns (e.g., pressure buildup) | Evolution of gaseous byproducts, thermal runaway. | Ensure adequate venting, conduct a thorough safety assessment (e.g., HAZOP study), and consider a continuous flow system for better pressure and temperature control. |
| Difficult Purification | Formation of closely-related impurities, high viscosity of the reaction mixture. | Optimize reaction selectivity to minimize impurities, explore different purification techniques (e.g., crystallization, preparative chromatography), and consider solvent swaps to reduce viscosity. |
Quantitative Data Comparison
Table 1: Comparison of Trifluoroethylating Agents
| Reagent | Typical Substrates | Advantages | Scalability Challenges | Relative Cost |
| 2,2,2-Trifluoroethyl Iodide | Alkenes, Alkynes, Heterocycles | Commercially available, relatively inexpensive. | May require harsh reaction conditions, potential for side reactions. | Low to Moderate |
| 2,2,2-Trifluoroethyl Tosylate | Alcohols, Phenols, Amines | Good reactivity, forms stable products. | Tosylate group can be a leaving group in subsequent reactions. | Moderate |
| Hypervalent Iodine Reagents | Indoles, Arenes, Nucleophiles | High reactivity, mild reaction conditions. | High cost, multi-step synthesis, stoichiometric use. | High |
| Trifluoroacetic Anhydride (B1165640) (TFAA) / Pyridine (B92270) N-oxide | (Hetero)arenes | Utilizes an inexpensive CF3 source, scalable. | Requires photochemical activation, potential for byproduct formation.[4][5] | Low |
Table 2: Batch vs. Continuous Flow for Trifluoroethylation
| Parameter | Batch Reactor | Continuous Flow Reactor | References |
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) | [1] |
| Mass Transfer (Mixing) | Can be inefficient, leading to gradients | Excellent and rapid mixing | [3] |
| Safety | Higher risk of thermal runaway, larger inventory of hazardous materials | Inherently safer due to small reaction volumes and better control | [1] |
| Scalability | Challenging, requires re-optimization | Straightforward by extending run time or "numbering-up" reactors | [1] |
| Yield & Purity | Can be lower due to inefficiencies | Often higher due to precise control | [2] |
| Footprint | Large | Small | [1] |
Detailed Experimental Protocols
Protocol 1: Kilogram-Scale Photochemical Trifluoromethylation of a Pyrrole (B145914) Derivative in Continuous Flow
This protocol is adapted from a published kilogram-scale synthesis and demonstrates the application of continuous flow for a related trifluoromethylation reaction, highlighting the principles applicable to trifluoroethylation.[4]
Materials:
-
Boc-protected pyrrole derivative
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine N-oxide
-
Ru(bpy)3Cl2 (photocatalyst)
-
Acetonitrile (solvent)
Equipment:
-
Customized flow reactor constructed from PFA tubing (e.g., 150 mL internal volume)
-
Syringe pumps for reagent delivery
-
High-power visible light source (e.g., blue LEDs)
-
Temperature control system (e.g., water bath with a chiller)
-
Back-pressure regulator
Procedure:
-
Reagent Preparation: Prepare separate stock solutions of the pyrrole substrate, the pyridine N-oxide/TFAA adduct, and the photocatalyst in acetonitrile.
-
System Setup: Assemble the continuous flow reactor, ensuring all connections are secure. Immerse the reactor tubing in a water bath maintained at the desired temperature (e.g., room temperature).
-
Reaction Initiation: Pump the reagent solutions into the flow reactor at controlled flow rates to achieve the desired residence time (e.g., 30 minutes).
-
Photochemical Activation: Irradiate the reactor with the high-power visible light source.
-
Product Collection: The output from the reactor is collected. The reaction progress can be monitored by in-line analytics or by analyzing collected samples.
-
Scale-up: For kilogram-scale production, the reaction is run continuously over an extended period (e.g., 48 hours to process 1.2 kg of substrate).[4]
-
Workup and Purification: The collected product stream is then subjected to standard workup and purification procedures, such as extraction, crystallization, or chromatography.
Protocol 2: General Procedure for Trifluoroethylation of an Alcohol using 2,2,2-Trifluoroethyl Tosylate
Materials:
-
Alcohol substrate
-
2,2,2-Trifluoroethyl p-toluenesulfonate (Trifluoroethyl tosylate)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF, slowly add sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
BRAF Signaling Pathway and the Role of Fluorinated Inhibitors
The BRAF signaling pathway is a critical regulator of cell growth and proliferation. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving the development of various cancers, including melanoma.[6][7] Fluorinated inhibitors, such as Vemurafenib (which contains a trifluoromethyl group), are designed to target and inhibit the mutated BRAF protein, thereby blocking downstream signaling and inhibiting cancer cell growth.[6] While Vemurafenib itself is not trifluoroethylated, the principle of using fluorinated moieties to enhance drug properties is well-established in this class of inhibitors.
Troubleshooting Workflow for Low Yield in Scaled-Up Trifluoroethylation
This workflow provides a logical sequence of steps to diagnose and address low-yield issues during the scale-up of trifluoroethylation reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trifluoroethylating Agents: 2,2,2-Trifluoroethyl Trifluoroacetate vs. Alternatives
For researchers, scientists, and drug development professionals, the introduction of a 2,2,2-trifluoroethyl group (–CH₂CF₃) is a critical strategy in modifying the properties of organic molecules. This guide provides an objective comparison of 2,2,2-trifluoroethyl trifluoroacetate (B77799) with other common trifluoroethylating agents, supported by available experimental data and detailed protocols to inform reagent selection.
The trifluoroethyl moiety is a bioisostere of the ethyl or ethoxy group and is prevalent in pharmaceuticals and agrochemicals. Its incorporation can significantly enhance metabolic stability, lipophilicity, and binding affinity. A variety of reagents have been developed to introduce this valuable functional group, each with its own set of advantages and limitations regarding reactivity, substrate scope, and reaction conditions.
Performance Comparison of Trifluoroethylating Agents
The selection of an appropriate trifluoroethylating agent is contingent on the nature of the substrate (specifically the nucleophilicity of the atom to be functionalized) and the desired reaction conditions. This section provides a comparative overview of the performance of 2,2,2-trifluoroethyl trifluoroacetate and other common reagents for O-, N-, and C-trifluoroethylation.
O-Trifluoroethylation of Phenols
The O-trifluoroethylation of phenols is a key transformation in the synthesis of various biologically active compounds. The reactivity of the trifluoroethylating agent is crucial for achieving high yields, especially with less nucleophilic phenols.
| Reagent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 4-Hydroxyacetophenone | NaH | DMF | 130 | Overnight | 87 |
| 2,2,2-Trifluoroethanol (Mitsunobu) | Phenol (B47542) | PPh₃, DIAD | THF | RT | 6-8 | Moderate to high |
| 2,2,2-Trifluoroethyl chloride | Phenol | aq. KOH | Autoclave | 240-280 | - | Good |
N-Trifluoroethylation of Amines
The introduction of a trifluoroethyl group to amines can significantly alter their basicity and pharmacokinetic properties. A range of methods has been developed for this transformation, from classical nucleophilic substitution to more recent catalytic approaches.
| Reagent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2,2,2-Trifluoroethylamine (B1214592) HCl | o-Methyl aniline | NaNO₂, Fe(TPP)Cl | H₂O/DCM | RT | 30 | High (up to 93% for various anilines) |
| Trifluoroacetic Acid | Secondary Amines | PhSiH₃ | Toluene | 70 | 960 | Good to Excellent |
Direct comparative yield data for N-trifluoroethylation using this compound was not found in the available literature.
C-Trifluoroethylation of Carbonyl Compounds (via Enolates)
The formation of C-CH₂CF₃ bonds is essential for creating complex fluorinated molecules. This transformation often involves the reaction of a trifluoroethylating agent with a preformed enolate or an in situ generated equivalent.
| Reagent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Mesityl(2,2,2-trifluoroethyl)iodonium triflate | Acrylamides | Pd(OAc)₂ | - | RT | - | up to 73% |
Specific yield data for the C-trifluoroethylation of simple enolates using this compound was not available for a direct comparison.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following sections detail the proposed mechanisms for trifluoroethylation and provide generalized experimental protocols.
O-Trifluoroethylation of Phenols
Mechanism: The O-trifluoroethylation of phenols typically proceeds via a nucleophilic substitution reaction (SN2 or SNAr). The phenoxide, generated by a base, attacks the electrophilic carbon of the trifluoroethylating agent.
Caption: Generalized mechanism for O-trifluoroethylation of phenols.
Experimental Protocol for O-Trifluoroethylation using 2,2,2-Trifluoroethyl p-Toluenesulfonate:
-
To a solution of the phenol (1.0 eq.) in an anhydrous aprotic solvent such as DMF, add a suitable base (e.g., sodium hydride, 1.2 eq.) portion-wise at room temperature.
-
Stir the mixture for a short period (e.g., 10-30 minutes) to allow for the formation of the phenoxide.
-
Add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl p-toluenesulfonate (1.2 eq.), to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80-130 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-Trifluoroethylation of Amines
Mechanism: The N-trifluoroethylation of amines can occur through various pathways, including direct nucleophilic substitution on a trifluoroethyl electrophile or via reductive amination. The iron-catalyzed reaction with 2,2,2-trifluoroethylamine hydrochloride involves a cascade of diazotization followed by N-H insertion.
Caption: Catalytic N-trifluoroethylation of amines.
Experimental Protocol for N-Trifluoroethylation using 2,2,2-Trifluoroethylamine Hydrochloride: [1]
-
In a suitable reaction vessel, dissolve 2,2,2-trifluoroethylamine hydrochloride (2.0 eq.) and sodium nitrite (B80452) (2.0 eq.) in a biphasic solvent system such as water and dichloromethane.
-
Stir the mixture at room temperature for approximately 30 minutes to generate trifluorodiazoethane in situ.
-
Add the amine substrate (1.0 eq.) and the catalyst, for example, iron(III) porphyrin chloride (Fe(TPP)Cl, ~1 mol%), to the vigorously stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the N-trifluoroethylated product.
C-Trifluoroethylation of Carbonyl Compounds
Mechanism: C-trifluoroethylation of carbonyl compounds can be achieved by reacting their enolate forms with an electrophilic trifluoroethyl source. Palladium-catalyzed processes often involve the formation of a Pd-trifluoroethyl intermediate that then participates in a cross-coupling reaction.
Caption: General workflow for C-trifluoroethylation of carbonyls.
Experimental Protocol for C-Trifluoroethylation (General):
-
Generate the enolate of the carbonyl compound by treating it with a suitable base (e.g., LDA, NaH) in an anhydrous aprotic solvent (e.g., THF, ether) at low temperature (e.g., -78 °C).
-
Slowly add the trifluoroethylating agent to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate analytical technique.
-
Quench the reaction with a proton source, such as saturated aqueous ammonium (B1175870) chloride.
-
Extract the product into an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent.
-
Purify the crude product via column chromatography.
Conclusion
The selection of a trifluoroethylating agent is a critical decision in the synthesis of fluorinated molecules. While this compound is a potential reagent, the currently available literature provides more extensive data on the performance of other agents such as 2,2,2-trifluoroethyl p-toluenesulfonate for O-trifluoroethylation and 2,2,2-trifluoroethylamine hydrochloride for N-trifluoroethylation. The choice of reagent should be guided by the specific substrate, desired reaction conditions, and the need for catalytic versus stoichiometric approaches. Further head-to-head comparative studies are needed to fully elucidate the relative performance of this compound against the more established trifluoroethylating agents.
References
A Comparative Guide to Trifluoromethylating Agents: 2,2,2-Trifluoroethyl Trifluoroacetate vs. Togni Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and drug development. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of a suitable trifluoromethylating reagent is therefore a critical decision in the synthesis of novel therapeutics and agrochemicals. This guide provides an objective comparison between the well-established Togni reagents and 2,2,2-Trifluoroethyl trifluoroacetate (B77799), offering insights into their reactivity, scope, and mechanisms, supported by experimental data.
Overview of the Reagents
Togni Reagents: These are hypervalent iodine compounds that have become indispensable tools for electrophilic trifluoromethylation.[1] Togni Reagent I and Togni Reagent II are the most prominent members of this class, valued for their bench-top stability and broad applicability in introducing the CF₃ group to a wide range of nucleophiles.[2][3] They can react through either an electrophilic or a radical pathway, depending on the substrate and reaction conditions.
2,2,2-Trifluoroethyl trifluoroacetate: This compound is a fluorinated ester. While it serves as a versatile building block in fluorine chemistry and as a specialized solvent, its direct application as a trifluoromethylating agent is not well-documented in scientific literature.[4] Research indicates that related compounds, such as trifluoroacetic anhydride (B1165640), can serve as a source of trifluoromethyl radicals under specific photoredox conditions.[5][6] However, direct trifluoromethylation of common nucleophiles using this compound itself is not a standard or reported method.
Performance Comparison: Togni Reagents
Due to the limited information on this compound as a direct trifluoromethylating agent, this section will focus on the performance of Togni reagents across various transformations, with comparisons to other established methods where available.
Trifluoromethylation of β-Keto Esters
The α-trifluoromethylation of β-keto esters is a valuable transformation for creating fluorine-containing building blocks. Togni reagents are effective for this purpose, although their efficiency can be substrate-dependent.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni Reagent II | Indanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | 42-67 | [2] |
| Umemoto's Reagent | Indanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | up to 99 | [7] |
| Shibata's Reagent | Cyclohexanone-derived β-keto ester | α-Trifluoromethylated β-keto ester | 95 | [7] |
Key Observation: While Togni Reagent II provides moderate to good yields, other electrophilic trifluoromethylating agents like Umemoto's and Shibata's reagents can offer higher efficiencies for the trifluoromethylation of β-keto esters.[2][7]
Trifluoromethylation of Thiols
The synthesis of trifluoromethyl thioethers is of significant interest in agrochemical and pharmaceutical research. Togni reagents have demonstrated high efficacy in the S-trifluoromethylation of thiols.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Togni Reagent I | Aromatic and Aliphatic Thiols | Trifluoromethyl thioether | 51-99 | [2] |
Key Observation: Togni Reagent I is highly effective for the S-trifluoromethylation of a broad range of thiols, often providing excellent yields.[2]
Reaction Mechanisms
Togni Reagents
Togni reagents can react via two primary pathways: an electrophilic pathway and a radical pathway. The operative mechanism is influenced by the nature of the substrate, the presence of catalysts (like copper salts), and reaction conditions.[8]
Electrophilic Pathway:
Caption: Electrophilic pathway of Togni reagent.
Radical Pathway (Copper-Catalyzed):
Caption: Radical pathway of Togni reagent.
This compound
As previously mentioned, a well-defined mechanism for the direct trifluoromethylation of nucleophiles using this compound is not available in the literature. However, the generation of a trifluoromethyl radical from the related trifluoroacetic anhydride via photoredox catalysis has been reported.[5][6]
Caption: Radical generation from trifluoroacetic anhydride.
Experimental Protocols
General Procedure for Trifluoromethylation of a β-Keto Ester with Togni Reagent II
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
β-Keto ester
-
Togni Reagent II
-
Copper(I) salt (e.g., CuI, optional, for radical pathways)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the β-keto ester (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to generate the enolate.
-
Add Togni Reagent II (1.2 equiv) to the reaction mixture. If required, add the copper(I) catalyst (0.1 equiv).
-
Stir the reaction at room temperature or elevated temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for S-Trifluoromethylation of a Thiol with Togni Reagent I
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Thiol
-
Togni Reagent I
-
Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the thiol (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add Togni Reagent I (1.1 equiv).
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Togni reagents are well-established, versatile, and reliable reagents for the direct trifluoromethylation of a wide array of nucleophiles, proceeding through either electrophilic or radical pathways. They offer good to excellent yields for many transformations, particularly for the S-trifluoromethylation of thiols.
In stark contrast, this compound is not a recognized reagent for direct trifluoromethylation. While its structural relative, trifluoroacetic anhydride, can be used to generate trifluoromethyl radicals under specific photocatalytic conditions, this does not represent a direct application of the ester itself. For researchers and drug development professionals seeking to introduce a trifluoromethyl group, Togni reagents represent a significantly more established and validated choice. Further research would be required to explore any potential, yet currently undocumented, trifluoromethylating capabilities of this compound.
References
- 1. The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity | Semantic Scholar [semanticscholar.org]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brynmawr.edu [brynmawr.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to Electrophilic Trifluoromethylating Agents: Umemoto's Reagents versus 2,2,2-Trifluoroethyl trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Trifluoromethylation Efficacy
The strategic incorporation of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry and materials science, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and bioavailability. The selection of an appropriate trifluoromethylating agent is therefore a critical decision in the synthetic workflow. This guide provides a comprehensive comparison of the widely-used and highly effective Umemoto's reagents against the potential utility of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) for electrophilic trifluoromethylation.
This comparison reveals that Umemoto's reagents are well-established, versatile, and powerful electrophilic trifluoromethylating agents with a broad substrate scope. In stark contrast, 2,2,2-Trifluoroethyl trifluoroacetate is not typically employed as an electrophilic trifluoromethylating agent, with its utility primarily demonstrated as a stable fluorinated building block or solvent.
Performance Comparison: A Tale of Two Reagents
Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are renowned for their ability to transfer an electrophilic trifluoromethyl group ("CF3+") to a wide variety of nucleophiles.[1] Their reactivity can be tuned by modifying the substituents on the dibenzothiophene (B1670422) core, leading to the development of several generations of these reagents with enhanced power and stability.[2] They are effective for the trifluoromethylation of soft nucleophiles such as carbanions, enolates, (hetero)aromatics, alkenes, alkynes, thiols, and phosphines.[2]
Conversely, extensive literature searches do not yield evidence of this compound being used as an effective electrophilic trifluoromethylating agent. This is likely due to the high stability of the C-F bonds in the trifluoroacetyl group and the lack of a suitable leaving group to facilitate the release of a CF3+ cation. The primary reactivity of esters like this compound involves nucleophilic attack at the carbonyl carbon.
Below is a summary of the performance of various Umemoto's reagents in the trifluoromethylation of common nucleophilic substrates. No corresponding data for this compound as an electrophilic trifluoromethylating agent is available in the scientific literature.
Table 1: Efficacy of Umemoto's Reagents in the Trifluoromethylation of β-Keto Esters
| Umemoto's Reagent | Substrate | Yield (%) | Reference |
| S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | 1-oxo-indan-2-carboxylic acid methyl ester | up to 99% | [3] |
| Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84% | [4] |
| Umemoto Reagent IV | Diketone salt | 80% | [4] |
Table 2: Efficacy of Umemoto's Reagents in the Trifluoromethylation of Aromatics and Heteroaromatics
| Umemoto's Reagent | Substrate | Yield (%) | Reference |
| S-(trifluoromethyl)diphenylsulfonium triflate derivatives | p-Hydroquinone | 85% | [1] |
| S-(trifluoromethyl)diphenylsulfonium triflate derivatives | Pyrrole | 87% | [1] |
| Commercially available Umemoto's reagent | Indolines (C7-position) | Good yields | [5] |
| Umemoto's reagent | Indoles (alkene-tethered) | Moderate to good yields | [6] |
Experimental Protocols
Detailed methodologies for key trifluoromethylation reactions using Umemoto's reagents are provided below.
Trifluoromethylation of a β-Keto Ester using Umemoto Reagent IV
This procedure outlines the trifluoromethylation of a pre-formed sodium salt of a β-keto ester.[7]
Materials:
-
Sodium salt of the β-keto ester (e.g., sodium salt of ethyl 2-oxocyclohexanecarboxylate) (1.0 equiv)
-
Umemoto Reagent IV (1.2 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the sodium salt of the β-keto ester in DMF in a reaction vessel.
-
Stir the mixture for 15 minutes at room temperature.
-
Cool the reaction mixture to -45 °C in a suitable cooling bath.
-
Add Umemoto Reagent IV portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-trifluoromethylated β-keto ester.
Trifluoromethylation of an Indole (B1671886) Derivative using Umemoto's Reagent
This protocol describes a visible-light-induced radical cascade cyclization of an alkene-tethered indole.[6]
Materials:
-
Alkene-tethered indole substrate (0.3 mmol)
-
Umemoto's reagent (e.g., 5-(Trifluoromethyl)dibenzothiophenium triflate) (0.1 mmol)
-
Dichloromethane (DCM) (2 mL)
-
Nitrogen gas
Procedure:
-
To a vial equipped with a stirring bar, add the alkene-tethered indole substrate, Umemoto's reagent, and DCM.
-
Degas the vial and backfill with nitrogen three times to remove oxygen.
-
Stir the reaction mixture at room temperature for 12 hours under visible light irradiation (450 nm).
-
After completion, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to afford the desired trifluoromethylated dihydropyrido[1,2-a]indolone product.
Reaction Mechanisms and Workflows
The differing reactivity of Umemoto's reagents and this compound stems from their distinct chemical structures and the reaction pathways they favor.
Umemoto's Reagent: Electrophilic Trifluoromethylation Pathway
Umemoto's reagents act as sources of an electrophilic "CF3+" equivalent. The reaction with a nucleophile proceeds via a polar mechanism or a single electron transfer (SET) pathway, leading to the formation of a new carbon-CF3 bond.
Caption: General mechanism of electrophilic trifluoromethylation by Umemoto's reagents.
This compound: A Different Reactivity Profile
As an ester, this compound is susceptible to nucleophilic acyl substitution at the carbonyl carbon. It is not designed to act as an electrophilic trifluoromethylating agent. The trifluoromethyl group on the acyl side is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic, but it does not facilitate the transfer of a "CF3+" species.
Caption: Typical reactivity of an ester with a nucleophile, not trifluoromethylation.
Conclusion
For researchers seeking an effective and versatile electrophilic trifluoromethylating agent, Umemoto's reagents represent a well-established and reliable choice with a broad range of applications and documented success. The various generations of Umemoto's reagents offer tunable reactivity, allowing for the trifluoromethylation of a diverse array of nucleophiles, which is particularly valuable in the context of drug discovery and development.
In contrast, this compound is not a suitable reagent for electrophilic trifluoromethylation. Its chemical properties favor nucleophilic attack at the carbonyl carbon, leading to trifluoroacetylation rather than trifluoromethylation. Scientists and researchers should select their reagents based on the desired transformation, and for the direct introduction of a CF3 group via an electrophilic pathway, Umemoto's reagents are the superior and appropriate choice.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Trifluoroethyl Group Introduction
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. This versatile moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of reagents has been developed to facilitate this transformation. This guide provides an objective comparison of prominent alternative reagents for the introduction of the trifluoroethyl group, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection for specific research and development needs.
Performance Comparison of Trifluoroethylating Reagents
The choice of a trifluoroethylating reagent is dictated by the nature of the substrate (C-, N-, or O-nucleophile), desired reaction conditions, and functional group tolerance. This section provides a comparative overview of the performance of key reagent classes.
Table 1: Comparison of Reagents for the Trifluoroethylation of Indole (B1671886) (C-Nucleophile)
| Reagent Class | Specific Reagent | Reaction Conditions | Yield (%) | Reference |
| Electrophilic | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | CH₂Cl₂, 2,6-di-tert-butylpyridine (B51100), 25 °C, 10 min | 84 | [1] |
| Reductive | Trifluoroacetic acid / Trimethylamine borane | Not specified | N/A | [2] |
| Copper-Mediated | CF₃CHCl₂ / Cu | Ethanolamine, Et₃N, CH₃CN, 50 °C, 6 h | N/A | [3][4] |
Table 2: Comparison of Reagents for the N-Trifluoroethylation of Anilines
| Reagent Class | Specific Reagent | Reaction Conditions | Yield (%) | Reference |
| Silver-Catalyzed | 2,2,2-Trifluorodiazoethane (B1242873) / AgSbF₆ | DCE, rt, 12 h | 95 (for Aniline) | [5][6] |
| Iron-Catalyzed | 2,2,2-Trifluoroethylamine (B1214592) HCl / NaNO₂ / Fe(TPP)Cl | H₂O/DCM, rt | Good yields | [7][8] |
Table 3: Comparison of Reagents for the O-Trifluoroethylation of Phenols
| Reagent Class | Specific Reagent | Reaction Conditions | Yield (%) | Reference |
| Xanthate-based | Imidazolium (B1220033) methylthiocarbonothioyl salt then XtalFluor-E/TCCA | MeCN then DCE, 80 °C | >90 (for Phenol) | [9][10][11][12] |
Key Classes of Trifluoroethylating Reagents
Photoredox-Mediated Reagents
Visible-light photoredox catalysis has emerged as a powerful and mild approach for generating trifluoroethyl radicals from suitable precursors. These radicals can then engage in a variety of transformations.
-
Common Precursors: 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) is a frequently used precursor.
-
Advantages: Mild reaction conditions, high functional group tolerance, and the ability to functionalize unactivated C-H bonds.
-
Mechanism: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the precursor to generate the trifluoroethyl radical. This radical then adds to the substrate.
Caption: Generalized mechanism for photoredox-catalyzed trifluoroethylation.
Electrophilic Reagents
These reagents deliver a trifluoroethyl group as an electrophile ("CH₂CF₃⁺" equivalent) to a nucleophilic substrate. Hypervalent iodine and sulfonium (B1226848) salts are prominent examples.
-
Examples:
-
Iodonium (B1229267) Salts: 2,2,2-Trifluoroethyl(mesityl)iodonium triflate. These are highly reactive and effective for the C-H functionalization of electron-rich heterocycles like indoles.
-
Sulfonium Salts: S-(2,2,2-Trifluoroethyl)diphenylsulfonium triflate. These are versatile reagents for the trifluoroethylation of various nucleophiles.
-
-
Advantages: High reactivity, often enabling reactions under mild conditions.
-
Mechanism: The reaction typically proceeds through a direct nucleophilic attack on the trifluoroethyl group, with the iodonium or sulfonium moiety acting as a good leaving group.
Caption: General pathway for electrophilic trifluoroethylation.
Nucleophilic Reagents
These reagents deliver a trifluoroethyl group as a nucleophile ("⁻CH₂CF₃" equivalent) to an electrophilic substrate.
-
Examples:
-
Trifluoroethylsilanes: Trimethyl(2,2,2-trifluoroethyl)silane, used in the presence of a fluoride (B91410) source, can trifluoroethylate carbonyl compounds.
-
-
Advantages: Effective for reactions with electrophiles like aldehydes and ketones.
-
Mechanism: A fluoride source activates the silicon-carbon bond, generating a transient trifluoroethyl anion or a hypervalent silicate (B1173343) species that then attacks the electrophile.
Caption: Mechanism of nucleophilic trifluoroethylation using a silane reagent.
Other Reagents
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂): This reagent, often generated in situ, is effective for the trifluoroethylation of anilines and amides, typically with silver(I) catalysis.[5][6]
-
2,2,2-Trifluoroethyl p-Toluenesulfonate (TfOCH₂CF₃): A stable, solid reagent used for the trifluoroethylation of various nucleophiles.
-
2,2,2-Trifluoroethylamine Hydrochloride: In the presence of a diazotizing agent and an iron catalyst, this can be used for the N-trifluoroethylation of anilines.[7][8]
Experimental Protocols
Protocol 1: C-Trifluoroethylation of Indole using an Iodonium Salt[1][2]
-
Workflow:
-
To a solution of indole (1.0 equiv) and 2,6-di-tert-butylpyridine (2.0 equiv) in dichloromethane, add 2,2,2-trifluoroethyl(mesityl)iodonium triflate (1.0 equiv).
-
Stir the reaction mixture at 25 °C for 10 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Caption: Workflow for C-trifluoroethylation of indole.
Protocol 2: N-Trifluoroethylation of Aniline (B41778) using 2,2,2-Trifluorodiazoethane[6][7]
-
Workflow:
-
To a solution of aniline (1.0 equiv) and AgSbF₆ (5 mol%) in dichloroethane, add a solution of 2,2,2-trifluorodiazoethane (1.2 equiv) in dichloroethane dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture and purify the product by column chromatography.
-
Protocol 3: O-Trifluoroethylation of Phenol (B47542) via a Xanthate Intermediate[10][11][12][13]
-
Workflow:
-
Xanthate Formation: React phenol with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base in acetonitrile.
-
Trifluoromethylation: Treat the resulting xanthate with XtalFluor-E and trichloroisocyanuric acid (TCCA) in dichloroethane at 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Conclusion
The selection of an appropriate reagent for introducing a trifluoroethyl group is a critical decision in the design of synthetic routes. Photoredox catalysis offers a mild and versatile approach, particularly for C-H functionalization. Electrophilic reagents, such as iodonium and sulfonium salts, provide high reactivity for a range of nucleophiles. Nucleophilic reagents, like trifluoroethylsilanes, are well-suited for reactions with carbonyl compounds. The choice of reagent should be carefully considered based on the specific substrate, desired reaction conditions, and overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 8. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Study of Trifluoroethyl Esters in Organic Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of ester functional group can significantly impact reaction outcomes, product stability, and biological activity. This guide provides an objective comparison of trifluoroethyl (TFE) esters with their non-fluorinated counterparts, primarily ethyl and methyl esters, supported by experimental data. We will delve into their relative reactivity in key organic transformations and provide detailed experimental protocols for their synthesis and comparative analysis.
Executive Summary
Trifluoroethyl esters exhibit markedly different properties compared to their non-fluorinated analogs due to the strong electron-withdrawing nature of the trifluoromethyl group. This leads to significantly increased electrophilicity of the carbonyl carbon, making TFE esters more susceptible to nucleophilic attack. Consequently, they demonstrate enhanced reactivity in hydrolysis and act as superior acylating agents. However, this increased reactivity also translates to lower hydrolytic stability. This guide will explore these trade-offs with quantitative data and practical protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key performance differences between trifluoroethyl esters and standard alkyl esters.
Table 1: Comparative Hydrolytic Stability of N-Acetylproline Esters
| Ester Type | Half-life (t½) at pH 11, 298 K (minutes) | Relative Rate of Hydrolysis (vs. Ethyl Ester) |
| Methyl Ester | ~20 | ~3x faster |
| Ethyl Ester | ~60 | 1 (Reference) |
| Monofluoroethyl Ester | ~7.5 | ~8x faster |
| Difluoroethyl Ester | ~2 | ~30x faster |
| Trifluoroethyl Ester | ~6.4 | ~9.4x faster |
Data sourced from a study on N-acetylproline esters, highlighting the dramatic decrease in stability with increasing fluorination.[1]
Table 2: Qualitative Comparison of Ester Properties in Organic Synthesis
| Property | Methyl/Ethyl Esters | Trifluoroethyl Esters | Rationale for Difference |
| Reactivity as Acylating Agent | Moderate | High | The electron-withdrawing CF₃ group increases the electrophilicity of the carbonyl carbon. |
| Leaving Group Ability of Alkoxide | Poor (strong bases) | Good (weaker base) | The pKa of trifluoroethanol is lower than ethanol, making trifluoroethoxide a better leaving group. |
| Hydrolytic Stability | High | Low | Increased susceptibility to nucleophilic attack by water.[1] |
| Synthesis Difficulty | Facile (e.g., Fischer esterification) | More challenging due to the low nucleophilicity of trifluoroethanol.[2] | Requires more specialized reagents for efficient synthesis. |
Key Applications and Comparative Performance
Hydrolysis: A Double-Edged Sword
The enhanced reactivity of trifluoroethyl esters is most evident in their susceptibility to hydrolysis. While this can be a disadvantage for applications requiring high stability, it can be leveraged for controlled release mechanisms in drug delivery or for facile deprotection.
A study on the hydrolysis of C-terminal partially fluorinated ethyl esters of N-acetylproline demonstrated that the trifluoroethyl ester hydrolyzes significantly faster than its methyl and ethyl counterparts.[1] The introduction of fluorine atoms drastically reduces the ester's half-life in aqueous media.[1] This accelerated hydrolysis is attributed to the electron-withdrawing effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water.
Acylation Reactions: Activated Esters for Amide and Peptide Synthesis
The high electrophilicity of the carbonyl carbon makes trifluoroethyl esters effective acylating agents, a property that is particularly valuable in the synthesis of amides and peptides.[2] In these reactions, the trifluoroethoxide anion is a better leaving group than ethoxide or methoxide, facilitating the nucleophilic acyl substitution.
Experimental Protocols
Protocol 1: Synthesis of N-Acetylproline Trifluoroethyl Ester
This protocol is adapted from the synthesis of model compounds for hydrolysis studies.[1]
Materials:
-
N-acetylproline
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of N-acetylproline (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of 2,2,2-trifluoroethanol (1.5 equivalents) and pyridine (1.5 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with EtOAc and wash sequentially with 5% HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (EtOAc/hexane gradient) to yield the pure N-acetylproline trifluoroethyl ester.
Protocol 2: Comparative Hydrolysis of Ethyl and Trifluoroethyl Esters
This protocol outlines a general procedure for comparing the hydrolytic stability of different esters.
Materials:
-
N-Acetylproline ethyl ester
-
N-Acetylproline trifluoroethyl ester
-
Aqueous buffer solution (e.g., pH 11)
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions of the ethyl and trifluoroethyl esters in acetonitrile.
-
Initiate the hydrolysis by diluting a known amount of the ester stock solution into the pre-heated (298 K) aqueous buffer to a final desired concentration.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 1 M HCl).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining ester.
-
Plot the natural logarithm of the ester concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizing the Concepts: Diagrams
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of ester hydrolysis, highlighting the increased reactivity of TFE esters.
Caption: Workflow comparing acylation reactions using standard vs. activated (TFE) esters.
Conclusion
Trifluoroethyl esters are valuable tools in organic synthesis, offering a significant rate acceleration in acylation reactions compared to their non-fluorinated counterparts. This enhanced reactivity stems from the powerful electron-withdrawing effect of the trifluoromethyl group, which also makes the corresponding trifluoroethoxide a more stable leaving group. However, this increased reactivity comes at the cost of reduced hydrolytic stability. For researchers in drug development and organic synthesis, understanding this trade-off is crucial for selecting the appropriate ester for a given application. When high reactivity and efficient acylation are paramount, TFE esters are an excellent choice. Conversely, for applications requiring long-term stability in aqueous environments, traditional alkyl esters remain the preferred option. Further quantitative studies directly comparing the kinetics of various acylation reactions would be beneficial to fully elucidate the synthetic advantages of trifluoroethyl esters.
References
A Mechanistic Showdown: Comparing Electrophilic Trifluoromethylating Agents for Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (–CF3) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of the trifluoromethylating agent is therefore a critical decision in any synthetic strategy. This guide provides an objective, data-driven comparison of the most prominent electrophilic trifluoromethylating agents, focusing on their reaction mechanisms, performance, and experimental protocols to empower informed reagent selection.
The landscape of electrophilic trifluoromethylation is dominated by three main classes of reagents: the hypervalent iodine-based Togni reagents, the sulfonium (B1226848) salt-based Umemoto and Yagupolskii-Umemoto reagents, and the radical-generating Langlois reagent. Each class offers a unique reactivity profile, stability, and substrate scope, making a direct comparison essential for efficient and successful synthesis.
Performance Comparison: A Quantitative Look at Reactivity
The efficacy of a trifluoromethylating agent is highly dependent on the substrate and reaction conditions. To provide a clear comparison, this guide focuses on two common and important transformations: the trifluoromethylation of β-ketoesters and the direct C-H trifluoromethylation of heterocycles.
Trifluoromethylation of β-Ketoesters
The α-trifluoromethylation of β-ketoesters is a key reaction for generating valuable synthetic building blocks. The following table summarizes the performance of Togni's Reagent II and various Umemoto-type reagents in this transformation.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [2] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1][3] |
Key Observation: For the trifluoromethylation of activated methylene (B1212753) compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their derivatives generally exhibit higher efficiency and provide better yields compared to the hypervalent iodine-based Togni's reagents.[1]
Direct C-H Trifluoromethylation of Heterocycles
The direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis. The Langlois reagent, a precursor to the trifluoromethyl radical, has proven to be a robust and operationally simple option for the direct C-H trifluoromethylation of a wide range of heterocycles.[4]
| Substrate | Product | Yield (%) |
| 4-Acetylpyridine | 4-Acetyl-2-trifluoromethylpyridine | 75 |
| Caffeine | 8-Trifluoromethylcaffeine | 85 |
| N-Methylpyrrole | 2-Trifluoromethyl-N-methylpyrrole | 60 |
| Deoxyuridine | 5-Trifluoromethyldeoxyuridine (Trifluridine) | Moderate |
Key Observation: The Langlois reagent offers a cost-effective and stable alternative for the direct C-H trifluoromethylation of heterocycles, proceeding via a radical mechanism that is often orthogonal to the electrophilic pathways of Togni and Umemoto reagents.[4][5]
Mechanistic Pathways Visualized
Understanding the underlying reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the distinct pathways for each class of trifluoromethylating agent.
Togni's Reagents: A Dual Nature
Togni's reagents can react through two primary pathways depending on the reaction conditions and the nature of the nucleophile: a polar S(_N)2-like pathway and a single-electron transfer (SET) pathway leading to a trifluoromethyl radical.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Trifluoroethylation Methods for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a crucial strategy in modern drug discovery and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. A variety of synthetic methods have been developed to achieve this transformation, each with its own advantages and substrate preferences. This guide provides an objective comparison of the most prominent trifluoroethylation methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Comparison of Substrate Scope and Performance
The choice of trifluoroethylation method is highly dependent on the nature of the substrate. The following tables summarize the performance of different methods on various classes of organic compounds, with yields indicating the reported efficiency.
Table 1: Trifluoroethylation of Arenes and Heteroarenes
| Substrate Class | Photocatalytic Trifluoroethylation | Electrochemical Trifluoroethylation | Transition-Metal-Catalyzed Trifluoroethylation |
| Electron-Rich Arenes | Good to excellent yields. Tolerates various functional groups. | Moderate to good yields. Can be sensitive to oxidation potential. | Good to excellent yields, particularly with nickel and palladium catalysts.[1][2][3] |
| Electron-Deficient Arenes | Moderate to good yields. May require longer reaction times. | Good yields, as the substrate is less prone to oxidation. | Generally good yields, though catalyst and ligand choice is critical. |
| N-Heterocycles (e.g., Pyridines, Indoles) | Good yields, particularly for C-H functionalization.[4] | Can be effective, but regioselectivity can be a challenge. | Good to excellent yields with appropriate directing groups or pre-functionalization. |
| O-Heterocycles (e.g., Furans, Benzofurans) | Moderate yields. Substrate stability can be an issue. | Limited data available. | Moderate to good yields, depending on the heterocycle's stability. |
| S-Heterocycles (e.g., Thiophenes, Benzothiophenes) | Good yields. Generally well-tolerated. | Limited data available. | Good yields, often compatible with various sulfur-containing functionalities. |
Table 2: Trifluoroethylation of Alkenes and Alkynes
| Substrate Class | Photocatalytic Trifluoroethylation | Radical Trifluoroethylation (Non-photocatalytic) | Transition-Metal-Catalyzed Trifluoroethylation |
| Styrenes | Excellent yields for both trifluoroethylation and hydrotrifluoroethylation.[5] | Good yields, often initiated by radical initiators like AIBN or peroxides. | Good yields, particularly with copper- and iron-based catalysts. |
| Aliphatic Alkenes (unactivated) | Moderate to good yields. Often requires a three-component approach. | Moderate yields. Can suffer from side reactions. | Challenging, but some methods with activated alkenes have been reported. |
| Alkynes (Terminal) | Limited data available. | Moderate yields. Often results in addition products. | Good yields for hydrotrifluoroethylation have been reported. |
| Alkynes (Internal) | Limited data available. | Moderate yields. Regioselectivity can be an issue. | Good yields for hydrotrifluoroethylation have been reported. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for the key trifluoroethylation techniques.
General Protocol for Photocatalytic C-H Trifluoroethylation of Heteroarenes
This protocol is a generalized procedure based on visible-light-mediated trifluoroethylation.[4]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Trifluoroethyl iodide (CF3CH2I) (2.0-4.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3] or a suitable organic dye, 1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, or an organic base, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or CH3CN)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the heterocyclic substrate, photocatalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent, followed by the trifluoroethyl iodide via syringe.
-
Place the reaction vessel in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a visible light source (e.g., blue LEDs or a compact fluorescent lamp).
-
Irradiate the reaction mixture with vigorous stirring at room temperature for 12-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoroethylated heterocycle.
General Protocol for Electrochemical Trifluoroethylation of Arenes
This protocol is a generalized procedure for the electrochemical C-H trifluoroethylation of arenes.
Materials:
-
Aromatic substrate (1.0 equiv)
-
Trifluoroethylating agent (e.g., CF3CH2I or a suitable precursor)
-
Supporting electrolyte (e.g., Bu4NBF4 or LiClO4)
-
Anhydrous solvent (e.g., CH3CN or DMF)
-
Electrochemical cell (undivided or divided) with appropriate electrodes (e.g., graphite, platinum, or glassy carbon)
Procedure:
-
Set up the electrochemical cell with the chosen electrodes.
-
In the cell, dissolve the aromatic substrate and the supporting electrolyte in the anhydrous solvent.
-
Add the trifluoroethylating agent to the solution.
-
Apply a constant current or potential to the system while stirring the solution vigorously under an inert atmosphere.
-
Monitor the reaction progress by analytical techniques such as HPLC or GC-MS.
-
Once the starting material is consumed, terminate the electrolysis.
-
Work up the reaction mixture by removing the solvent under reduced pressure.
-
Extract the residue with an organic solvent and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Nickel-Catalyzed Trifluoroethylation of Aryl Halides
This protocol is a generalized procedure for the cross-coupling of aryl halides with a trifluoroethyl source.[2][3]
Materials:
-
Aryl halide (e.g., bromide or chloride, 1.0 equiv)
-
Trifluoroethylating agent (e.g., CF3CH2Cl)
-
Nickel catalyst (e.g., NiBr2, 5-10 mol%)
-
Ligand (e.g., a bipyridine or phosphine (B1218219) ligand, 10-20 mol%)
-
Reductant (e.g., zinc or manganese powder, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMA, or NMP)
Procedure:
-
In a glovebox, add the nickel catalyst, ligand, and reductant to an oven-dried reaction vessel.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes to form the active catalytic species.
-
Add the aryl halide and the trifluoroethylating agent to the reaction mixture.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of HCl or NH4Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO4.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing the Methodologies
To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for a typical trifluoroethylation reaction.
Caption: Decision tree to guide the selection of a trifluoroethylation method.
Conclusion
The field of trifluoroethylation is rapidly evolving, offering chemists a powerful toolkit for molecular design. Photocatalytic methods are particularly effective for the C-H functionalization of arenes and the trifluoroethylation of styrenes under mild conditions. Electrochemical approaches provide a valuable alternative, especially for electron-deficient substrates. For pre-functionalized starting materials like aryl halides, transition-metal catalysis, particularly with nickel, offers a robust and versatile strategy. The choice of method should be guided by the specific substrate, desired functional group tolerance, and available laboratory equipment. This guide serves as a starting point for navigating the diverse landscape of trifluoroethylation methodologies, enabling researchers to make informed decisions for their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis [organic-chemistry.org]
- 3. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
A Comparative Cost-Effectiveness Analysis of 2,2,2-Trifluoroethyl trifluoroacetate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances reactivity, safety, and cost. This guide provides a detailed cost-effectiveness analysis of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) (TFETFA) for trifluoroethylation reactions, comparing it with two common alternatives: 1,1,1-Trifluoro-2-iodoethane and Trifluoroacetic acid. This analysis is supported by experimental data from the literature to offer an objective comparison of their performance.
The introduction of a trifluoroethyl group (-CH2CF3) into organic molecules is a widely used strategy in medicinal chemistry and agrochemical development to enhance properties such as metabolic stability, lipophilicity, and bioavailability. While 2,2,2-Trifluoroethyl trifluoroacetate (TFETFA) is a potent reagent for this transformation, its cost-effectiveness relative to other available methods is a key consideration for large-scale synthesis.
Comparative Analysis of Trifluoroethylating Agents
The choice of a trifluoroethylating agent is a trade-off between reagent cost, reaction efficiency (yield and time), and downstream processing expenses, including purification. This section provides a comparative overview of TFETFA and its alternatives.
Data Presentation: Reagent and Reaction Comparison
| Parameter | This compound (TFETFA) | 1,1,1-Trifluoro-2-iodoethane | Trifluoroacetic acid |
| Typical Substrates | Alcohols, Phenols, Amines | Anilines, Alkenes | Amines, Indoles |
| Reaction Conditions | Often requires a base | Can be used under photoredox or metal-catalyzed conditions | Requires a reducing agent (e.g., a silane (B1218182) or borane) |
| Reported Yields | Moderate to high | Good to high | Moderate to high[1] |
| Reaction Time | Varies depending on substrate and conditions | Generally moderate | Can be longer due to the need for reduction |
| Reagent Cost (per kg) | High (specialty chemical pricing) | Moderate (e.g., ₹500/kg in some markets) | Low (e.g., ₹100-800/kg in some markets)[2][3] |
| Purification Method | Chromatography, Distillation | Chromatography, Distillation | Chromatography, Extraction |
| Byproducts | Trifluoroacetic acid | Varies with reaction type | Water, oxidized reducing agent |
Note: The prices are indicative and can vary based on supplier, purity, and volume.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of different reagents. Below are representative experimental protocols for trifluoroethylation reactions using the compared agents on common substrates.
Trifluoroethylation of an Amine using Trifluoroacetic Acid
A practical and catalyst-free reductive trifluoroethylation of secondary amines can be achieved using trifluoroacetic acid. In a typical procedure, the secondary amine is dissolved in a suitable solvent, such as tetrahydrofuran. Trifluoroacetic acid (1.75 equivalents) is then added, followed by a reducing agent. The reaction is stirred at room temperature until completion. The product is then isolated using standard workup and purification procedures, often involving chromatography. Reported yields for this method are generally in the moderate to high range.[1][4]
N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine (B1214592) Hydrochloride (derived from a related trifluoroethyl source)
An iron-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction is typically carried out in a biphasic system of water and dichloromethane. The aniline, 2,2,2-trifluoroethylamine hydrochloride, and acetic acid are combined, followed by the addition of sodium nitrite (B80452) to generate the trifluorodiazoethane in situ. An iron(III) porphyrin catalyst is then added, and the reaction is stirred at room temperature. This method provides good yields for a range of N-trifluoroethylated anilines.
Mandatory Visualization
Experimental Workflow for a Typical Trifluoroethylation Reaction
The following diagram illustrates a generalized workflow for a trifluoroethylation reaction, from reagent preparation to product isolation.
Logical Relationship of Cost-Effectiveness Factors
The cost-effectiveness of a synthetic route is determined by a combination of factors, as illustrated in the diagram below.
Discussion on Cost-Effectiveness
Based on the available data, a clear trade-off emerges between the trifluoroethylating agents.
-
This compound (TFETFA) appears to be a highly reactive but expensive option. Its high cost suggests it is best suited for high-value applications or when other methods fail to provide the desired product in satisfactory yields. The lack of readily available bulk pricing indicates it is not a commodity chemical, which can impact its suitability for large-scale manufacturing.
-
1,1,1-Trifluoro-2-iodoethane presents a mid-range option in terms of cost. Its utility in photoredox and metal-catalyzed reactions offers versatility in synthetic design. The cost is more accessible than TFETFA, making it a viable option for both research and larger-scale production.
-
Trifluoroacetic acid is the most economical choice among the three. Its low cost and the development of practical, catalyst-free protocols for amine trifluoroethylation make it an attractive option for industrial applications.[1][4] However, the need for a stoichiometric reducing agent adds to the overall cost and waste generation, which must be factored into the analysis.
Purification costs are a significant component of the overall process cost. While difficult to quantify without specific experimental data for each reaction on the same substrate, it is reasonable to assume that cleaner reactions with fewer byproducts will have lower purification costs. The choice of purification method, such as silica (B1680970) gel chromatography or distillation, will also significantly impact the final cost. The price of silica gel for chromatography can range from approximately ₹120/kg to higher for specialized grades. Distillation costs are primarily associated with the energy consumption and the initial capital investment for the equipment.
Conclusion
-
For small-scale, high-value synthesis where high reactivity is paramount and reagent cost is a secondary concern, TFETFA can be a suitable choice.
-
For versatile, mid-scale applications , 1,1,1-Trifluoro-2-iodoethane offers a good balance of reactivity and cost.
-
For large-scale, cost-sensitive synthesis , particularly of trifluoroethylated amines, trifluoroacetic acid emerges as a highly competitive and economical alternative, provided that the cost and environmental impact of the required reducing agent are acceptable.
Researchers and process chemists should carefully evaluate these factors, including reagent price, expected yield, reaction time, and purification requirements, to select the most appropriate trifluoroethylating agent for their specific needs.
References
Spectroscopic comparison of products from different trifluoromethylating agents
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group is a key strategy to enhance the metabolic stability, lipophilicity, and binding affinity of molecules. The choice of trifluoromethylating agent is critical and depends on the substrate and desired transformation. This guide provides an objective comparison of the products and methodologies associated with common nucleophilic and electrophilic trifluoromethylating agents, supported by experimental data and detailed protocols.
The diverse arsenal (B13267) of trifluoromethylating agents can be broadly categorized by their mode of action: nucleophilic, electrophilic, and radical. This comparison focuses on the widely used nucleophilic Ruppert-Prakash reagent (TMSCF₃) and the prominent electrophilic agents developed by Togni and Umemoto.
Spectroscopic Data Presentation: A Case Study of 2,2,2-Trifluoro-1-phenylethanol
To illustrate the spectroscopic characteristics of a trifluoromethylated product, we examine 2,2,2-trifluoro-1-phenylethanol, the result of trifluoromethylating benzaldehyde (B42025). A key finding is that for a simple molecule like this, the spectroscopic signature in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is largely independent of the synthetic route taken (i.e., the specific trifluoromethylating agent used).[1] The local electronic environment of the trifluoromethyl group in the final product is identical, leading to virtually indistinguishable chemical shifts and coupling constants.[1]
Table 1: Spectroscopic Data for 2,2,2-Trifluoro-1-phenylethanol
| Spectroscopic Technique | Parameter | Observed Value |
| ¹H NMR (CDCl₃) | δ (ppm) | 7.42-7.35 (m, 5H, Ar-H), 5.03 (q, J = 6.2 Hz, 1H, CH), 2.44 (s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ (ppm) | 143.7, 129.8, 128.5, 127.0, 126.8 (q, J = 274.7 Hz, CF₃), 41.9, 30.8 (q, J = 29.1 Hz, CH) |
| ¹⁹F NMR (CDCl₃) | δ (ppm) | -66.2 (t, J = 10.7 Hz) |
| Mass Spectrometry (EI) | m/z (fragment) | 176 (M+), 107 ([M-CF₃]⁺), 77 ([C₆H₅]⁺) |
Note: Data compiled from multiple sources. Slight variations may exist due to different experimental conditions.
The primary utility of NMR in this context is for the structural confirmation of the product rather than for differentiating the synthetic route.[1] Similarly, the mass spectral fragmentation pattern is characteristic of the molecule itself and does not typically vary based on the trifluoromethylating agent used in its synthesis.[1] The most prominent fragmentation is the loss of the trifluoromethyl radical (•CF₃) to form a stable benzylic cation at m/z 107.[1]
Experimental Workflows and Signaling Pathways
The choice of trifluoromethylating agent dictates the overall experimental workflow and the underlying reaction mechanism. Below are graphical representations of a general experimental workflow for trifluoromethylation and the distinct signaling pathways for nucleophilic and electrophilic agents.
Caption: A generalized experimental workflow for a typical trifluoromethylation reaction.
The mechanistic pathways of nucleophilic and electrophilic trifluoromethylating agents are fundamentally different, as illustrated below.
Caption: Contrasting reaction pathways of nucleophilic and electrophilic trifluoromethylation.
Detailed Experimental Protocols
Reproducible results rely on detailed and reliable experimental protocols. The following are representative procedures for the trifluoromethylation of a carbonyl compound using the Ruppert-Prakash reagent and an enamine using a Togni reagent.
Protocol 1: Nucleophilic Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add benzaldehyde (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 eq) to the cooled solution.
-
Slowly add the TBAF solution (0.1 eq) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2,2,2-trifluoro-1-phenylethanol.
Protocol 2: Electrophilic Trifluoromethylation of an Enamine using Togni's Reagent
Materials:
-
Enamine substrate
-
Togni's Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the enamine substrate (1.0 eq) in DCE, add Togni's Reagent I (1.2 eq) and CuI (0.2 eq) at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.
-
Upon completion of the trifluoromethylation, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3 x volume of DCE).
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over Na₂SO₄, and evaporate to dryness.
-
Purify the desired product by silica gel chromatography.
Note: This is a general procedure adapted from a published protocol and may require optimization for different substrates.
Protocol 3: Electrophilic Trifluoromethylation of a β-Keto Ester using an Umemoto Reagent
Materials:
-
β-Keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Sodium hydride (NaH)
-
Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)
-
Dimethylformamide (DMF)
Procedure:
-
Under an argon atmosphere, prepare the sodium salt of the β-keto ester by reacting it with NaH (1.0 eq) in DMF.
-
Cool the solution of the keto ester salt to -20 °C.
-
Add the Umemoto Reagent IV (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature while stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup to isolate the crude product.
-
Purify the α-trifluoromethyl-β-keto ester product by column chromatography.
References
A Comparative Guide to Green Chemistry Metrics in Trifluoroethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoroethyl group (-CH2CF3) into organic molecules is a pivotal strategy in modern drug discovery and agrochemical development. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. However, the chemical reactions employed for trifluoroethylation vary widely in their environmental impact. This guide provides a comparative analysis of four distinct metal-catalyzed trifluoroethylation reactions, evaluating them through the lens of key green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and a logical workflow for reaction selection, this document aims to empower researchers to make more sustainable choices in their synthetic endeavors.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of different trifluoroethylation methods, three key green chemistry metrics have been calculated for four distinct catalytic systems: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
-
Atom Economy provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.
-
E-Factor (Environmental Factor) offers a more practical measure of waste generation, representing the total mass of waste produced per unit mass of product.
-
Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, reagents, solvents, and process water) used to produce a unit mass of the final product. A lower PMI value indicates a more sustainable and efficient process.
| Green Chemistry Metric | Copper-Catalyzed Trifluoroethylation of Indole (B1671886) | Palladium-Catalyzed Trifluoroethylation of N-Methylbenzamide | Iron Porphyrin-Catalyzed Trifluoroethylation of Aniline (B41778) | Nickel-Catalyzed Trifluoroethylation of 4-Bromoanisole (B123540) |
| Atom Economy (%) | 48.5% | 31.5% | 55.4% | 48.0% |
| E-Factor | 15.8 | 32.1 | 25.4 | 19.6 |
| Process Mass Intensity (PMI) | 16.8 | 33.1 | 26.4 | 20.6 |
Table 1. Comparison of Green Chemistry Metrics for Selected Trifluoroethylation Reactions.
Experimental Protocols
Detailed methodologies for the four compared trifluoroethylation reactions are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Copper-Catalyzed Trifluoroethylation of Indole
This protocol describes the direct C-H trifluoroethylation of indole using a copper catalyst.
Reaction Scheme:
Materials:
-
Indole (117.15 g/mol )
-
2,2,2-Trifluoroethyl iodide (209.94 g/mol )
-
Copper(II) acetate (B1210297) (Cu(OAc)2)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add indole (1.0 mmol, 117.2 mg), copper(II) acetate (0.1 mmol, 18.2 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-dimethylformamide (5.0 mL).
-
Add 2,2,2-trifluoroethyl iodide (2.0 mmol, 419.9 mg) to the reaction mixture.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-(2,2,2-trifluoroethyl)-1H-indole.
Palladium-Catalyzed Trifluoroethylation of N-Methylbenzamide
This method details the directed C-H trifluoroethylation of an amide using a palladium catalyst and a hypervalent iodine reagent.
Reaction Scheme:
Materials:
-
N-Methylbenzamide (135.16 g/mol )
-
Trifluoroethyl(mesityl)iodonium triflate (466.19 g/mol )
-
Palladium(II) acetate (Pd(OAc)2)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a reaction vial, dissolve N-methylbenzamide (0.2 mmol, 27.0 mg) in dichloromethane (1.0 mL).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and trifluoroacetic acid (0.2 mmol, 22.8 mg).
-
Add trifluoroethyl(mesityl)iodonium triflate (0.24 mmol, 111.9 mg) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography on silica gel to obtain N-methyl-2-(2,2,2-trifluoroethyl)benzamide.
Iron Porphyrin-Catalyzed N-Trifluoroethylation of Aniline
This protocol outlines the N-trifluoroethylation of aniline using an iron porphyrin catalyst in an aqueous medium.
Reaction Scheme:
Materials:
-
Aniline (93.13 g/mol )
-
2,2,2-Trifluoroethylamine (B1214592) hydrochloride (135.52 g/mol )
-
Sodium nitrite (B80452) (NaNO2)
-
Iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Acetic acid
-
Water
-
Dichloromethane (DCM)
Procedure:
-
To a reaction tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol, 81.3 mg) and sodium nitrite (0.6 mmol, 41.4 mg) in a mixture of water (2.0 mL) and dichloromethane (1.0 mL).
-
Add acetic acid (0.6 mmol, 36.0 mg) and stir the mixture at room temperature for 30 minutes.
-
Add aniline (0.5 mmol, 46.6 mg) and Fe(TPP)Cl (0.005 mmol, 3.5 mg) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12 hours.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford N-(2,2,2-trifluoroethyl)aniline.
Nickel-Catalyzed Trifluoroethylation of 4-Bromoanisole
This procedure describes a nickel-catalyzed cross-coupling reaction for the trifluoroethylation of an aryl bromide.
Reaction Scheme:
Materials:
-
4-Bromoanisole (187.03 g/mol )
-
2-Bromo-3,3,3-trifluoropropene (174.95 g/mol )
-
Nickel(II) chloride dimethoxyethane complex (NiCl2(dme))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Zinc powder (Zn)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a glovebox-dried vial, add NiCl2(dme) (0.05 mmol, 11.0 mg), dtbbpy (0.06 mmol, 16.1 mg), and zinc powder (1.5 mmol, 98.1 mg).
-
Add N,N-dimethylacetamide (1.0 mL) to the vial.
-
Add 4-bromoanisole (0.5 mmol, 93.5 mg) followed by 2-bromo-3,3,3-trifluoropropene (1.0 mmol, 175.0 mg).
-
Seal the vial and stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting residue by flash chromatography on silica gel to yield 1-methoxy-4-(2,2,2-trifluoroethyl)benzene.
Logical Workflow for Method Selection
The choice of a trifluoroethylation method should be guided by a combination of factors including the nature of the substrate, the desired green chemistry profile, and practical considerations such as reagent availability and reaction conditions. The following diagram illustrates a logical workflow to aid in this decision-making process.
Caption: Workflow for selecting a green trifluoroethylation method.
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoroethyl Trifluoroacetate: A Step-by-Step Guide
The safe and compliant disposal of 2,2,2-Trifluoroethyl trifluoroacetate (B77799) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively. Adherence to these protocols is essential due to the compound's flammability, corrosivity, and potential for environmental harm.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This chemical is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 2,2,2-Trifluoroethyl trifluoroacetate.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams to prevent unintended reactions.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "407-38-5," and the associated hazard symbols (e.g., flammable, corrosive).
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company.[3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Disposal must be in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[3][4] Use only non-sparking tools for cleanup.[3][4]
-
Containment and Absorption:
-
For small spills, absorb the chemical with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate safety officer or environmental health and safety department.
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound. Note that some values may vary between suppliers.
| Property | Value | Source |
| CAS Number | 407-38-5 | |
| Molecular Formula | C4H2F6O2 | [1] |
| Molecular Weight | 196.05 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 55 °C | |
| Flash Point | 0 °C (closed cup) | |
| Density | 1.464 g/mL at 25 °C | |
| Vapor Pressure | 3.34 psi at 20 °C |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 2,2,2-Trifluoroethyl trifluoroacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous chemicals such as 2,2,2-Trifluoroethyl trifluoroacetate (B77799). This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Chemical Identifier:
-
Name: 2,2,2-Trifluoroethyl trifluoroacetate
-
CAS Number: 407-38-5
-
Molecular Formula: C4H2F6O2[1]
Hazard Identification and GHS Classification
This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to appreciate the associated risks.
GHS Pictograms:
-
Flame: Flammable
-
Corrosion: Skin Corrosion/Irritation
Hazard Statements:
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against chemical exposure.[4] Below is a table summarizing the required PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles should meet ANSI Z.87.1 standards. A face shield is necessary when there is a significant risk of splashing.[4][5] |
| Hands | Chemical-resistant gloves | Neoprene or Silver Shield® gloves are recommended for handling fluorinated compounds.[6][7] Always consult the glove manufacturer's compatibility chart and consider double-gloving for added protection.[4] |
| Body | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat should be worn at all times.[4][6] For larger quantities or splash risks, a chemical-resistant apron is also necessary.[4] |
| Respiratory | Respirator (if engineering controls are insufficient) | Use a NIOSH/MSHA approved respirator with appropriate cartridges if working outside of a fume hood or if exposure limits are exceeded.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks.
1. Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][8]
-
Use explosion-proof electrical and ventilating equipment.[8][9]
2. Procedural Steps for Handling:
-
Before starting any work, review the Safety Data Sheet (SDS) for this compound.
-
Ensure all containers are properly labeled with the chemical name and associated hazards.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8][9]
-
Keep the container tightly closed when not in use.[9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.[11]
3. Storage:
-
Store in a well-ventilated, cool, and dry place away from heat, sparks, and open flames.[8][9]
-
Keep containers tightly closed in a designated flammables storage cabinet.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9] |
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, tightly sealed, and stored in a secondary containment bin within a fume hood.
2. Waste Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant.[3][9]
-
Do not dispose of down the drain or with general laboratory trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.
References
- 1. This compound | C4H2F6O2 | CID 67888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97+%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 407-38-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2,2,2-Trifluoroethyl Acetate | 406-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
